Fepradinol, (S)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1992829-67-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[[(2S)-2-hydroxy-2-phenylethyl]amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/t11-/m1/s1 |
InChI Key |
PVOOBRUZWPQOER-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(CO)NC[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Fepradinol: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Fepradinol is a non-steroidal anti-inflammatory agent (NSAA) with a distinct mechanism of action that differentiates it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Experimental evidence indicates that its anti-inflammatory properties are not mediated through the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) or 15-lipoxygenase pathways. Instead, (S)-Fepradinol appears to exert its effects by modulating other critical components of the inflammatory cascade, including the reduction of leukocyte infiltration and potentially interfering with the action of inflammatory mediators such as histamine, serotonin, and platelet-activating factor (PAF). This technical guide provides a comprehensive overview of the current understanding of (S)-Fepradinol's mechanism of action, supported by available preclinical data, experimental protocols, and visual representations of its proposed pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. While acute inflammation is a protective mechanism, chronic inflammation contributes to the pathogenesis of numerous diseases. Conventional NSAIDs primarily function by inhibiting COX enzymes, thereby blocking the production of prostaglandins. (S)-Fepradinol, however, presents an alternative therapeutic approach by targeting different aspects of the inflammatory process. This document synthesizes the available scientific literature to provide an in-depth technical guide on the core anti-inflammatory mechanism of (S)-Fepradinol.
Evidence for Non-Prostaglandin-Mediated Anti-Inflammatory Action
Studies have consistently demonstrated that (S)-Fepradinol's anti-inflammatory effects are independent of prostaglandin synthesis inhibition. In vitro assays have shown that fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase[1]. This key finding distinguishes it from NSAIDs like indomethacin, which are potent inhibitors of cyclooxygenase[1].
Effects on Inflammatory Models
(S)-Fepradinol has demonstrated significant efficacy in various preclinical models of acute inflammation. Its activity in these models provides clues to its mechanism of action.
Carrageenan-Induced Paw Edema
In the rat carrageenan-induced paw edema model, a standard for acute inflammation, (S)-Fepradinol effectively prevents the inflammatory response. It acts on the exudate, reduces the increase in protein and gamma-glutamyltransferase levels, and diminishes the number of leukocytes at the site of inflammation[1].
Zymosan-Induced Paw Edema
Oral administration of (S)-Fepradinol suppresses zymosan-induced paw edema in rats, a model where other NSAIDs like indomethacin and piroxicam are ineffective[1]. This suggests that (S)-Fepradinol targets inflammatory pathways not significantly influenced by COX inhibitors.
Concanavalin A-Induced Edema
(S)-Fepradinol inhibits both the early and late stages of concanavalin A-induced edema in rats. In contrast, indomethacin and piroxicam only inhibit the late phase, further highlighting a different mechanism of action[1].
Dextran- and Platelet-Activating Factor (PAF)-Induced Edema
The inhibitory effect of fepradinol on dextran-induced edema is comparable to that of the antihistamine and antiserotonin agent, cyproheptadine[2]. Furthermore, fepradinol effectively inhibits edema induced by platelet-activating factor (PAF)[2]. These findings suggest that (S)-Fepradinol may interfere with the pathways of these specific inflammatory mediators.
Proposed Mechanism of Action
Based on the available evidence, the anti-inflammatory mechanism of (S)-Fepradinol is multifactorial and diverges from the classical NSAID pathway. The core components of its action are believed to include:
-
Inhibition of Leukocyte Migration: A key finding is the reduction in leukocyte numbers in inflammatory exudates following fepradinol administration[1]. This suggests that (S)-Fepradinol may interfere with the chemotactic signals that recruit immune cells to the site of inflammation or with the adhesion and transmigration processes themselves.
-
Modulation of Inflammatory Mediators: The effectiveness of fepradinol in dextran and PAF-induced edema models points towards an interaction with mediators such as histamine, serotonin, and PAF[2]. This could involve antagonism at their respective receptors or inhibition of their release from cells like mast cells and platelets.
While direct evidence on the specific signaling pathways, such as NF-κB or MAPK, is not currently available in the scientific literature, the observed effects on leukocyte migration and mediator activity suggest that (S)-Fepradinol likely modulates intracellular signaling cascades that regulate these processes.
Quantitative Data Summary
| Inflammatory Model | Species | Effect of (S)-Fepradinol | Comparison with NSAIDs | Reference |
| Carrageenan-Induced Paw Edema | Rat | Prevents inflammation, reduces exudate, protein, γ-glutamyltransferase, and leukocyte levels. | Similar efficacy to indomethacin in reducing inflammation. | [1] |
| Zymosan-Induced Paw Edema | Rat | Suppresses edema. | Indomethacin and piroxicam were without effect. | [1] |
| Concanavalin A-Induced Edema | Rat | Inhibits both early and late stages. | Indomethacin and piroxicam only inhibit the late stage. | [1] |
| Dextran-Induced Paw Edema | Rat | Inhibitory effect nearly equal to cyproheptadine. | Not specified. | [2] |
| Platelet-Activating Factor (PAF)-Induced Edema | Rat | Clearly inhibits the inflammatory process. | Not specified. | [2] |
| Kaolin-Induced Edema | Rat | Inhibits both early and late stages. | Indomethacin and piroxicam only inhibit the late stage. | [2] |
| Nystatin-Induced Edema | Rat | Inhibits both early and late stages. | Indomethacin and piroxicam only inhibit the late stage. | [2] |
| In Vitro Assay | System | Effect of (S)-Fepradinol | Reference |
| Prostaglandin Biosynthesis | Bovine seminal vesicle microsomal enzyme | No inhibition. | [1] |
| 15-Lipoxygenase Activity | Not specified | No inhibition. | [1] |
Experimental Protocols
Detailed experimental protocols for the key in vivo models cited are provided below. These are generalized protocols based on standard pharmacological practices.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control, (S)-Fepradinol-treated, and standard drug (e.g., indomethacin)-treated groups.
-
Drug Administration: (S)-Fepradinol and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses 1 hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.
-
Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema is calculated for the treated groups relative to the control group. At the end of the experiment, exudate can be collected to measure volume, protein content, and leukocyte count.
Zymosan-Induced Paw Edema in Rats
-
Animals and Groups: Similar to the carrageenan model.
-
Drug Administration: (S)-Fepradinol is administered orally 1 hour before zymosan injection.
-
Induction of Edema: 0.1 mL of a zymosan suspension (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw.
-
Measurement and Analysis: Paw volume is measured and analyzed as described for the carrageenan model.
Concanavalin A-Induced Paw Edema in Rats
-
Animals and Groups: Similar to the carrageenan model.
-
Drug Administration: (S)-Fepradinol is administered orally 1 hour before concanavalin A injection.
-
Induction of Edema: 0.1 mL of a concanavalin A solution (e.g., 100 µ g/paw in saline) is injected into the sub-plantar region of the right hind paw.
-
Measurement and Analysis: Paw volume is measured at various time points to assess both the early and late phases of the inflammatory response.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed mechanism of (S)-Fepradinol in inflammation.
Experimental Workflows
References
(S)-Fepradinol: A Technical Whitepaper on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Fepradinol is the (S)-enantiomer of the racemic compound Fepradinol, a molecule with demonstrated anti-inflammatory properties. This document provides a comprehensive technical overview of the current understanding of Fepradinol's therapeutic potential, with a specific focus on its non-steroidal, anti-inflammatory actions. Due to a lack of publicly available data on the isolated (S)-enantiomer, this guide primarily summarizes findings related to the racemic mixture of Fepradinol. The available preclinical data suggests a mechanism of action distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), pointing towards a novel approach to inflammation modulation. This whitepaper consolidates the existing pharmacological data, outlines relevant experimental protocols, and visualizes the hypothesized signaling pathways to facilitate further research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous chronic diseases. While NSAIDs are a cornerstone of anti-inflammatory therapy, their mechanism of action, primarily the inhibition of cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, is associated with a range of adverse effects.
Fepradinol has emerged as an anti-inflammatory agent with a distinct mechanistic profile. Preclinical studies have consistently shown its efficacy in various inflammation models, and critically, have indicated that its mode of action is independent of prostaglandin biosynthesis inhibition[1]. This suggests that Fepradinol may offer a safer alternative or a complementary therapeutic strategy to existing anti-inflammatory drugs. As is common with chiral molecules, it is hypothesized that the therapeutic activity of racemic Fepradinol may reside in one of its enantiomers. This document will focus on what is known about the racemate, with the understanding that (S)-Fepradinol is a primary candidate for the therapeutically active component.
Pharmacological Profile
Anti-Inflammatory Activity
Preclinical in vivo studies have demonstrated the anti-inflammatory efficacy of Fepradinol in several rodent models. The compound has been shown to inhibit edema induced by a variety of inflammatory agents, highlighting its broad-spectrum anti-inflammatory potential.
Table 1: Summary of In Vivo Anti-Inflammatory Activity of Fepradinol
| Model System | Inflammatory Agent | Key Findings | Reference |
| Rat Paw Edema | Carrageenan | - Reduced exudate volume- Decreased protein and γ-glutamyltransferase levels in exudate- Reduced leukocyte migration | [1] |
| Rat Paw Edema | Zymosan | - Suppressed paw edema (comparable to cyproheptadine) | [1] |
| Rat Paw Edema | Concanavalin A | - Inhibited both early and late stages of edema | [1] |
| Rat Paw Edema | Dextran | - Inhibitory effect nearly equal to cyproheptadine | |
| Rat Paw Edema | Platelet-Activating Factor (PAF) | - Clearly inhibited the inflammatory process |
Mechanism of Action
The primary distinguishing feature of Fepradinol's mechanism of action is its independence from the prostaglandin synthesis pathway. In vitro assays have confirmed that Fepradinol does not inhibit prostaglandin E2 biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase[1].
The efficacy of Fepradinol against inflammation induced by dextran and platelet-activating factor (PAF) provides crucial clues to its mechanism. Dextran-induced edema is known to be mediated by histamine and serotonin release from mast cells, and its inhibition by Fepradinol, with potency similar to the antihistamine cyproheptadine, suggests a potential role for Fepradinol in modulating mast cell degranulation or antagonizing histamine/serotonin signaling.
Furthermore, its activity in the PAF-induced edema model points towards an interaction with the PAF signaling pathway, a potent mediator of inflammation and platelet aggregation. Fepradinol has also been observed to reduce the number of leukocytes at the site of inflammation, indicating an inhibitory effect on leukocyte chemotaxis and migration[1].
Some sources have suggested that Fepradinol may possess sympathomimetic or beta-adrenergic blocking properties, potentially relevant for cardiovascular applications[2][3]. However, the currently available, more detailed preclinical studies focus on its anti-inflammatory effects.
Signaling Pathways
Based on the available preclinical data, the following signaling pathways are hypothesized to be modulated by (S)-Fepradinol. It is important to note that these are inferred from in vivo observations and require direct in vitro validation.
Caption: Hypothesized modulation of mast cell degranulation by (S)-Fepradinol.
Caption: Hypothesized antagonism of the PAF receptor signaling pathway by (S)-Fepradinol.
Caption: Hypothesized inhibition of leukocyte migration by (S)-Fepradinol.
Experimental Protocols
The following provides a generalized protocol for a key in vivo assay used to characterize the anti-inflammatory effects of Fepradinol, based on published methodologies.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar rats (150-200g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compound ((S)-Fepradinol) vehicle
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control
-
(S)-Fepradinol (various doses)
-
Reference Drug
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage) at a specified time before the carrageenan injection (e.g., 60 minutes).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
-
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Future Directions and Conclusion
The available evidence strongly suggests that Fepradinol is a potent anti-inflammatory agent with a novel mechanism of action that differentiates it from classical NSAIDs. Its ability to inhibit inflammation in prostaglandin-independent models is of significant therapeutic interest.
However, the advancement of (S)-Fepradinol as a clinical candidate is contingent on addressing several key knowledge gaps:
-
Stereoselectivity: The single most critical area for future research is the elucidation of the stereoselective activity of Fepradinol's enantiomers. The synthesis and isolation of (S)-Fepradinol and (R)-Fepradinol are necessary to determine which enantiomer is responsible for the anti-inflammatory effects and to assess any potential differences in efficacy and safety.
-
Target Identification: The precise molecular target(s) of (S)-Fepradinol remain unknown. In vitro binding and functional assays are required to identify its interactions with components of the histamine, serotonin, and PAF signaling pathways, as well as its effects on leukocyte migration machinery.
-
Quantitative Pharmacology: The determination of binding affinities (Ki), potency (IC50/EC50), and efficacy in relevant in vitro and in vivo models is essential for a comprehensive understanding of its pharmacological profile.
-
Clinical Evaluation: To date, there is no publicly available information on the clinical evaluation of Fepradinol or its enantiomers.
References
No Scientific Evidence Found for (S)-Fepradinol as an IDH1/IDH2 Inhibitor
A comprehensive review of publicly available scientific literature and databases has found no evidence to support the classification of (S)-Fepradinol as an inhibitor of isocitrate dehydrogenase 1 (IDH1) or isocitrate dehydrogenase 2 (IDH2).
Initial investigations into the topic revealed that Fepradinol is documented as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action, while not related to prostaglandin synthesis inhibition, has not been associated with the inhibition of IDH enzymes in any of the retrieved scientific publications.
Further targeted searches for "(S)-Fepradinol" in conjunction with "IDH1 inhibitor," "IDH2 inhibitor," and related cancer research terms did not yield any publications, clinical trials, or patents suggesting such a biological activity. The scientific literature on IDH1/IDH2 inhibitors is extensive, with numerous compounds identified and characterized. However, (S)-Fepradinol is not mentioned among them.
One potent dual inhibitor of mutant IDH1 and IDH2 that has been identified in the literature is HMPL-306 (Ranosidenib). There is no information to suggest that (S)-Fepradinol is an alternative name for or is structurally related to HMPL-306 or any other known IDH1/IDH2 inhibitor.
Given the absence of a scientific basis for the user's request, it is not possible to generate an in-depth technical guide on "(S)-Fepradinol as a novel IDH1/IDH2 inhibitor." To do so would be speculative and could result in the dissemination of misinformation.
We are prepared to create a comprehensive technical guide on a well-documented IDH1/IDH2 inhibitor, such as HMPL-306 (Ranosidenib) , or another inhibitor of your choice for which there is sufficient public data to meet the detailed requirements of the original request, including quantitative data, experimental protocols, and signaling pathway diagrams.
Please advise on how you would like to proceed.
An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Fepradinol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document focuses on (S)-Fepradinol. However, the majority of publicly available experimental data pertains to the racemic mixture, (±)-Fepradinol. Data specific to the racemate will be explicitly noted.
Introduction
Fepradinol is a chiral aralkylamine that has been investigated for its pharmacological activities. While initially classified as a non-steroidal anti-inflammatory drug (NSAID), its mechanism of action is a subject of conflicting reports in scientific literature. More recent classifications suggest it functions as a beta-adrenergic blocker. This guide provides a comprehensive overview of its known chemical and physical properties, pharmacological profile based on available studies, and detailed experimental protocols used in its characterization.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Fepradinol are summarized below. Quantitative data is presented for easy reference and comparison.
Table 2.1: Chemical Identifiers for Fepradinol
| Identifier | Value | Source |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | [1] |
| Molecular Formula | C₁₂H₁₉NO₂ | [1] |
| CAS Number (Racemate) | 36981-91-6 | [1] |
| CAS Number (HCl Salt) | 67704-50-1 | [2] |
| CAS Number ((S)-Enantiomer) | 1992829-67-0 | |
| Synonyms | G 131, EL-508, Dalgen | [1] |
Table 2.2: Physicochemical Properties of (±)-Fepradinol (Racemate)
| Property | Value | Notes | Source |
| Molecular Weight | 209.29 g/mol | [3] | |
| Melting Point | 139 - 143 °C | Data for the racemic free base. | [4][5] |
| Solubility | Slightly soluble in Ethyl Acetate and Methanol. | Qualitative data. | [5] |
| logP (Predicted) | 0.97 | Predicted value for the hydrochloride salt. | [6] |
| pKa (Predicted) | 9.12 (Strongest Basic) | Predicted value for the hydrochloride salt. | [6] |
No experimental data for the specific optical rotation of (S)-Fepradinol was found in the available literature.
Pharmacological Profile and Mechanism of Action
The mechanism of action for Fepradinol is not definitively established, with literature pointing to two distinct pharmacological classes.
3.1 Anti-Inflammatory Activity (Non-COX Mediated)
Initial research classified Fepradinol as a non-steroidal anti-inflammatory agent. A key study investigated its effects in several in vivo rodent models of inflammation and found it possessed potent anti-inflammatory activity.[7] Notably, the study demonstrated that, unlike traditional NSAIDs, Fepradinol did not inhibit the biosynthesis of prostaglandin E2 from arachidonic acid in vitro.[7] This suggests an anti-inflammatory mechanism that is independent of the cyclooxygenase (COX) enzymes.
The experiments showed that Fepradinol was effective in:
-
Suppressing zymosan-induced paw edema in rats.[7]
-
Inhibiting both early and late stages of concanavalin A-induced edema.[7]
-
Preventing carrageenan-induced inflammation by acting on exudate, protein levels, and leukocyte count.[7]
3.2 Beta-Adrenergic Blocking Activity
More recent pharmacological profiles classify Fepradinol as a beta-adrenergic blocker, with potential applications in treating cardiovascular conditions like hypertension and arrhythmias.[7] This mechanism centers on its ability to antagonize beta-adrenergic receptors. It is described as being selective for β1 receptors, which are found predominantly in the heart.[7] Blockade of these receptors inhibits the effects of catecholamines (adrenaline and noradrenaline), leading to a decrease in heart rate, blood pressure, and cardiac workload.[7]
For chiral beta-blockers, the pharmacological activity is typically stereoselective, with one enantiomer being significantly more potent. For many beta-blockers, the (S)-enantiomer is the more active form (the eutomer).[2][4] However, specific studies confirming the stereoselectivity of Fepradinol's enantiomers on beta-receptors are not available in the reviewed literature.
Diagram 3.1: Proposed Beta-Adrenergic Blockade Pathway
Caption: Proposed β1-adrenergic receptor blockade by (S)-Fepradinol.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory properties of Fepradinol.
4.1 Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute anti-inflammatory activity, particularly for agents that affect prostaglandin synthesis.
-
1. Animals: Wistar or Sprague-Dawley rats are used. Animals are acclimatized and fasted overnight before the experiment, with water provided ad libitum.
-
2. Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
3. Dosing:
-
The control group receives the vehicle (e.g., 5% Tween 80 in saline) orally.
-
The positive control group receives a standard NSAID like Indomethacin (10 mg/kg).
-
Test groups receive varying doses of (±)-Fepradinol, administered orally 30-60 minutes before the carrageenan injection.
-
-
4. Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.
-
5. Measurement of Edema: Paw volume is measured again at specific time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
6. Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula:
-
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
-
Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
-
Diagram 4.1: Workflow for Carrageenan-Induced Edema Assay
Caption: Experimental workflow for the rat paw edema model.
4.2 Zymosan-Induced and Concanavalin A-Induced Paw Edema
These models induce inflammation through different pathways, involving complement activation (Zymosan) and T-cell mitogen activity (Concanavalin A). The protocols are similar to the carrageenan model, with the inducing agent being the primary difference.
-
Inducing Agent:
-
Zymosan Model: A suspension of Zymosan A from Saccharomyces cerevisiae in saline is injected into the paw.
-
Concanavalin A Model: A solution of Concanavalin A in saline is injected into the paw.
-
-
Time Course: The time course of edema development differs from carrageenan. For Zymosan, edema is maximal around 30 minutes in rats, while Concanavalin A induces a response with early (0.5-1.5 hours) and late phases.[7] Measurements are adjusted accordingly.
-
Other Steps: Animal selection, baseline measurement, dosing, and calculations follow the same principles as the carrageenan assay.
Conclusion
(S)-Fepradinol is a chiral molecule with a complex pharmacological profile. While early research established its efficacy as an anti-inflammatory agent through a mechanism independent of COX inhibition, more recent information points towards its function as a selective β1-adrenergic blocker. This discrepancy highlights the need for further research to elucidate its precise mechanism of action and to reconcile these two distinct activities. Furthermore, there is a significant lack of public data on the specific properties and stereoselective activity of the (S)-enantiomer versus the (R)-enantiomer. Future studies should focus on chiral separation and individual enantiomer testing to fully characterize the therapeutic potential and structure-activity relationship of (S)-Fepradinol.
References
- 1. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 4. [beta-Adrenergic receptor blockers--a group of chiral drugs: different effects of each enantiomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fepradinol CAS#: 63075-47-8 [m.chemicalbook.com]
- 6. mims.com [mims.com]
- 7. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Fepradinol: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Fepradinol is a chiral amino alcohol derivative that has been the subject of pharmaceutical research, primarily investigated for its distinct pharmacological properties. This technical guide provides a comprehensive overview of the discovery and development history of (S)-Fepradinol, with a focus on its synthesis, mechanism of action, and preclinical evaluation. The information is presented to be a valuable resource for researchers and professionals in the field of drug development.
Discovery and Development History
Fepradinol was developed by Eli Lilly and Company. Initial research focused on the racemic mixture, which exhibited both anti-inflammatory and beta-adrenergic blocking activities. Subsequent investigations led to the resolution of the individual enantiomers, revealing a striking divergence in their pharmacological profiles. The (S)-enantiomer was identified as the carrier of the beta-adrenergic blocking effects, while the (R)-enantiomer was found to be responsible for the anti-inflammatory properties. This stereospecificity in action is a crucial aspect of its development history, highlighting the importance of chiral separation in drug development.
There is a notable contradiction in publicly available data regarding the primary therapeutic indication of Fepradinol. Some sources classify it as a non-steroidal anti-inflammatory drug (NSAID) with a mechanism distinct from prostaglandin synthesis inhibition[1]. Conversely, other sources categorize it as a selective beta-1 adrenergic blocker intended for cardiovascular conditions[2]. A key US patent filed by Eli Lilly clarifies this ambiguity, demonstrating that the racemic mixture was resolved into its enantiomers, with (S)-Fepradinol possessing beta-blocking activity and (R)-Fepradinol exhibiting anti-inflammatory effects.
Due to a lack of extensive clinical trial data in the public domain, it is presumed that the development of (S)-Fepradinol did not progress to late-stage clinical trials or regulatory approval for widespread use.
Synthesis and Chiral Separation
The synthesis of Fepradinol results in a racemic mixture, necessitating a chiral resolution step to isolate the desired (S)-enantiomer.
Racemic Synthesis
A plausible synthetic route for racemic Fepradinol, based on general methods for the synthesis of amino alcohols, is outlined below.
Workflow for Racemic Fepradinol Synthesis
Caption: General workflow for the synthesis of racemic Fepradinol.
Chiral Resolution
The separation of the racemic mixture into its constituent enantiomers is a critical step. The method described in the Eli Lilly patent involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.
Experimental Protocol: Chiral Resolution of Fepradinol
-
Diastereomeric Salt Formation: The racemic Fepradinol is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent, such as a chiral carboxylic acid, is added.
-
Fractional Crystallization: The mixture is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts.
-
Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the free base of the desired enantiomer, (S)-Fepradinol.
-
Extraction and Isolation: The enantiomer is then extracted from the aqueous solution using an organic solvent and isolated by evaporation of the solvent.
Pharmacological Profile
The pharmacological activities of the Fepradinol enantiomers are distinct and stereospecific.
(S)-Fepradinol: Beta-Adrenergic Blocking Activity
(S)-Fepradinol is a selective beta-1 adrenergic receptor antagonist[2]. This activity makes it a potential candidate for the treatment of cardiovascular conditions such as hypertension and arrhythmias[2].
Signaling Pathway of (S)-Fepradinol (Beta-1 Adrenergic Blockade)
Caption: Mechanism of action of (S)-Fepradinol as a beta-1 adrenergic antagonist.
(R)-Fepradinol: Anti-inflammatory Activity
The (R)-enantiomer of Fepradinol possesses anti-inflammatory properties. Notably, its mechanism of action is independent of the inhibition of prostaglandin biosynthesis, which distinguishes it from traditional NSAIDs[1]. The exact molecular target and signaling pathway for its anti-inflammatory effects have not been fully elucidated in the available literature.
Preclinical Studies
Fepradinol has been evaluated in various preclinical models to characterize its pharmacological effects.
In Vivo Anti-inflammatory Assays (Racemic and (R)-Fepradinol)
The anti-inflammatory activity of Fepradinol has been demonstrated in rodent models of inflammation.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animals: Male Wistar rats are used for the study.
-
Groups: Animals are divided into control and treatment groups.
-
Drug Administration: The test compound (racemic Fepradinol or its enantiomers) or vehicle is administered orally at various doses.
-
Induction of Edema: After a specified period, a sub-plantar injection of carrageenan solution is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals using a plethysmometer before and after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema in the treated groups is calculated relative to the control group.
Quantitative Data from Preclinical Studies
| Compound | Assay | Species | Endpoint | Result |
| Racemic Fepradinol | Carrageenan-induced paw edema | Rat | Inhibition of edema | Potent inhibitory activity |
| Racemic Fepradinol | Zymosan-induced paw edema | Rat | Suppression of edema | Effective suppression |
| Racemic Fepradinol | Concanavalin A-induced edema | Rat | Inhibition of edema | Inhibition of early and late stages |
Note: Specific quantitative data such as ED50 values are not available in the reviewed public literature.
In Vitro Assays
In vitro studies were conducted to investigate the mechanism of action of Fepradinol's anti-inflammatory effect.
Experimental Protocol: Prostaglandin Biosynthesis Assay
-
Enzyme Source: Microsomal fractions from bovine seminal vesicles are used as a source of cyclooxygenase enzymes.
-
Substrate: Arachidonic acid is used as the substrate for prostaglandin synthesis.
-
Incubation: The enzyme preparation is incubated with arachidonic acid in the presence and absence of Fepradinol.
-
Analysis: The production of prostaglandin E2 is measured using appropriate analytical techniques, such as radioimmunoassay or liquid chromatography-mass spectrometry.
-
Result: Fepradinol did not inhibit prostaglandin E2 biosynthesis in this assay[1].
Clinical Development
There is no publicly available information on clinical trials conducted specifically with (S)-Fepradinol. The lack of data in clinical trial registries suggests that its development may have been discontinued at the preclinical or early clinical stages.
Conclusion
(S)-Fepradinol is a chiral molecule with a fascinating development history characterized by the discovery of distinct pharmacological activities in its enantiomers. The (S)-enantiomer is a selective beta-1 adrenergic blocker, while the (R)-enantiomer possesses anti-inflammatory properties through a mechanism independent of prostaglandin synthesis inhibition. While preclinical studies have demonstrated these effects, a lack of available clinical data suggests that (S)-Fepradinol did not progress to become a marketed drug. This technical guide provides a consolidated overview of the available scientific and patent literature on (S)-Fepradinol, offering valuable insights for researchers in the field of pharmacology and drug discovery. The distinct separation of activities between its enantiomers serves as a compelling case study in the importance of stereochemistry in drug design and development.
References
Pharmacological Profile of (S)-Fepradinol: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the pharmacological profile of the (S)-enantiomer of Fepradinol. The following guide summarizes the known information for racemic Fepradinol and provides detailed, generalized experimental protocols and theoretical signaling pathways that would be employed to characterize (S)-Fepradinol.
Introduction
Fepradinol is a compound that has been investigated for its anti-inflammatory and potential beta-adrenergic blocking activities.[1][2] As a chiral molecule, it exists in two enantiomeric forms: (S)-Fepradinol and (R)-Fepradinol. In pharmacology, it is common for enantiomers of a chiral drug to exhibit different potencies and even different pharmacological effects.[3] Typically, one enantiomer (the eutomer) is significantly more active than the other (the distomer).[4] This guide focuses on the pharmacological profile of (S)-Fepradinol, acknowledging the current limitations in available data.
Pharmacological Profile of Racemic Fepradinol
While specific data for (S)-Fepradinol is unavailable, studies on the racemic mixture provide some insight into its potential activities.
Anti-inflammatory Activity
Racemic fepradinol has demonstrated potent inhibitory activity in acute inflammation models in rodents.[1] Notably, its anti-inflammatory action does not appear to be related to the inhibition of prostaglandin biosynthesis, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[1]
In Vivo Studies:
-
Zymosan-Induced Paw Edema in Rats: Oral administration of fepradinol suppressed paw edema induced by zymosan.[1]
-
Carrageenan-Induced Inflammation in Rats: Fepradinol prevented carrageenan-induced inflammation, acting on the exudate, the increase of protein and gamma-glutamyltransferase levels, and reducing the number of leucocytes.[1]
-
Concanavalin A-Induced Edema in Rats: Fepradinol inhibited both the early and late stages of this edema model.[1]
Beta-Adrenergic Blocking Activity
Fepradinol has been classified as a beta-adrenergic antagonist, although detailed receptor subtype selectivity and potency for the racemate or its enantiomers are not well-documented in the public domain.[5] Beta-blockers are known to have stereoselective activity, with the (S)-enantiomer typically being the more potent beta-receptor antagonist.[3][4]
Key Experimental Protocols for Pharmacological Characterization
To establish a comprehensive pharmacological profile of (S)-Fepradinol, a series of in vitro and in vivo experiments would be necessary. The following are detailed, representative protocols for such a characterization.
Receptor Binding Assays
These assays are crucial for determining the affinity of (S)-Fepradinol for its molecular targets, such as beta-adrenergic receptors.
Experimental Protocol: Radioligand Competition Binding Assay for Beta-Adrenergic Receptors
-
Membrane Preparation:
-
Culture cells expressing the beta-1 or beta-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177, a hydrophilic beta-adrenergic antagonist) to each well.[6]
-
Add increasing concentrations of unlabeled (S)-Fepradinol to the wells.
-
To determine non-specific binding, add a high concentration of a known beta-adrenergic antagonist (e.g., propranolol) to a set of control wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of (S)-Fepradinol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (S)-Fepradinol that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for (S)-Fepradinol using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the biological effect of a compound, such as its ability to inhibit or stimulate a cellular response.
Experimental Protocol: Adenylyl Cyclase Activity Assay
This assay determines the ability of (S)-Fepradinol to antagonize the stimulation of adenylyl cyclase by a beta-adrenergic agonist.
-
Cell Culture and Treatment:
-
Culture cells expressing beta-1 adrenergic receptors.
-
Pre-incubate the cells with various concentrations of (S)-Fepradinol.
-
Stimulate the cells with a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to activate adenylyl cyclase.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cyclic AMP (cAMP).
-
Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the concentration of (S)-Fepradinol.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of (S)-Fepradinol that inhibits 50% of the maximal agonist response.
-
In Vivo Anti-inflammatory Models
These models are used to assess the anti-inflammatory efficacy of (S)-Fepradinol in a living organism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Dosing:
-
Administer (S)-Fepradinol orally or intraperitoneally to a group of rats at various doses.
-
Administer a vehicle control to another group of rats.
-
-
Induction of Inflammation:
-
After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
-
Measurement of Edema:
-
Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each dose of (S)-Fepradinol at each time point compared to the vehicle-treated group.
-
Determine the ED50 value (the dose that produces 50% of the maximal inhibition of edema).
-
Signaling Pathways
The following diagrams illustrate the theoretical signaling pathway for a beta-1 adrenergic receptor antagonist and the general workflows for the key experimental protocols.
Caption: Beta-1 Adrenergic Receptor Antagonist Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Functional (cAMP) Assay Workflow.
Conclusion
While the existing literature suggests that fepradinol possesses anti-inflammatory and potential beta-blocking properties, a detailed pharmacological profile of (S)-Fepradinol is not currently available in the public domain. The stereochemistry of beta-blockers is critical to their activity, and it is highly probable that the (S)-enantiomer is the more potent beta-adrenergic antagonist. A comprehensive characterization of (S)-Fepradinol, utilizing the experimental protocols outlined in this guide, is necessary to elucidate its precise receptor binding affinities, functional potencies, and in vivo efficacy. Such data would be invaluable for researchers and drug development professionals in understanding its therapeutic potential.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Specific and nonspecific effects of beta receptor blockers: stereoselectively different properties exemplified by (R)- and (S)-propranolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kup.at [kup.at]
- 5. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 6. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of (S)-Fepradinol: A Technical Guide to Putative Target Identification and Validation
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: (S)-Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a notable distinction: its mechanism of action deviates from the conventional inhibition of prostaglandin biosynthesis, setting it apart from many drugs in its class.[1][2] This divergence from the well-trodden path of cyclooxygenase (COX) inhibition presents both a challenge and an opportunity for the discovery of novel anti-inflammatory targets and pathways. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of (S)-Fepradinol and outlines a systematic approach to its target identification and validation, leveraging established and cutting-edge methodologies. Due to the sparse publicly available data on specific molecular targets for (S)-Fepradinol, this document will focus on the hypothetical application of standard drug discovery protocols to a compound with these characteristics.
(S)-Fepradinol: What We Know
(S)-Fepradinol is recognized as an anti-inflammatory agent.[1] However, studies have indicated that its anti-inflammatory activity does not appear to be linked to the inhibition of prostaglandin E2 biosynthesis.[2] This key finding suggests that (S)-Fepradinol does not target the cyclooxygenase (COX) enzymes, which are the primary targets for traditional NSAIDs.[1] The lack of a defined molecular target makes (S)-Fepradinol a compound of interest for elucidating new mechanisms to combat inflammation.
A Roadmap for Target Identification
The absence of a known target for (S)-Fepradinol necessitates a multi-pronged approach to its identification. The following sections detail a hypothetical experimental workflow that could be employed.
Target Hypothesis Generation: Computational and High-Throughput Screening
The initial phase of target identification would involve computational and high-throughput screening methods to generate a list of potential protein candidates.
Table 1: Computational and Screening Approaches for Target Hypothesis Generation
| Method | Description | Expected Outcome |
| In Silico Target Prediction | Utilizes algorithms that predict potential protein targets based on the chemical structure of (S)-Fepradinol and its similarity to compounds with known targets. | A ranked list of putative protein targets based on binding affinity predictions. |
| Phenotypic Screening | High-throughput screening of (S)-Fepradinol against a diverse panel of cell-based assays representing various inflammatory pathways. | Identification of cellular phenotypes and signaling pathways modulated by (S)-Fepradinol. |
| Reverse Screening | Screening (S)-Fepradinol against a library of known protein targets, particularly those involved in inflammation but distinct from the COX pathway. | Identification of potential off-target activities that may contribute to its anti-inflammatory effect. |
Experimental Target Identification: Unbiased Approaches
Following hypothesis generation, unbiased experimental techniques are crucial for identifying direct binding partners of (S)-Fepradinol within a biological system.
This classic biochemical technique remains a powerful tool for isolating proteins that bind to a small molecule.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization of (S)-Fepradinol: Chemically synthesize a derivative of (S)-Fepradinol containing a linker arm suitable for covalent attachment to a solid support, such as agarose beads.
-
Cell Lysate Preparation: Prepare a protein extract from a relevant cell line (e.g., macrophages stimulated with an inflammatory agent) or tissue.
-
Affinity Chromatography: Incubate the cell lysate with the (S)-Fepradinol-conjugated beads. Proteins that bind to (S)-Fepradinol will be retained on the beads.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.
-
Protein Identification: Identify the eluted proteins using one-dimensional or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., LC-MS/MS).
References
In Silico Modeling of (S)-Fepradinol Binding to the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Fepradinol, the levorotatory enantiomer of Fepradinol, is a compound of interest for its potential pharmacological activities. While its parent compound, Fepradinol, is known for its anti-inflammatory properties independent of prostaglandin synthesis inhibition, the specific molecular targets and binding characteristics of its enantiomers remain largely uncharacterized in publicly available literature.[1] This technical guide explores the hypothesized interaction of (S)-Fepradinol with the Sigma-1 receptor (σ1R), a pluripotent molecular chaperone implicated in a variety of cellular signaling pathways.[2][3][4][5][6] We present a prospective framework for the in silico modeling of (S)-Fepradinol binding to the σ1R, supplemented with detailed experimental protocols for the validation of computational predictions. This document is intended to serve as a comprehensive resource for researchers initiating computational and experimental investigations into the pharmacology of (S)-Fepradinol and its analogs.
Introduction to (S)-Fepradinol and the Sigma-1 Receptor
Fepradinol is a chiral aralkylamine with demonstrated anti-inflammatory effects.[1] The differential pharmacological activities of enantiomers are a well-established phenomenon, often arising from stereospecific interactions with chiral biological targets such as receptors and enzymes.[7][8] Based on the structural class of Fepradinol and the known pharmacology of similar compounds, the Sigma-1 receptor (σ1R) emerges as a highly probable molecular target.
The σ1R is a unique, 223-amino acid transmembrane protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[2][6][9] It functions as a ligand-operated molecular chaperone, modulating a diverse array of cellular processes, including intracellular calcium signaling, ion channel function, and cellular stress responses.[2][3][4][5][6][9][10][11] The σ1R is a validated target for a structurally diverse range of small molecules, and its modulation holds therapeutic promise for various neurological and psychiatric disorders.[2][12][13][14]
This guide will focus on the prospective in silico modeling of (S)-Fepradinol's interaction with the human σ1R, providing a roadmap for computational chemists and pharmacologists.
Quantitative Data Summary (Hypothetical)
As of the last update, specific experimental binding affinities for (S)-Fepradinol at the Sigma-1 receptor are not publicly available. To illustrate the methodologies and data presentation formats that would be employed following experimental validation, the following tables present hypothetical quantitative data. These values are for demonstrative purposes only and should not be considered experimental results.
Table 1: Hypothetical Binding Affinities of Fepradinol Enantiomers for the Human Sigma-1 Receptor
| Compound | Receptor | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) |
| (S)-Fepradinol | Human Sigma-1 | Radioligand Competition | 15.2 ± 1.8 | - | 25.5 ± 2.1 |
| (R)-Fepradinol | Human Sigma-1 | Radioligand Competition | 125.8 ± 10.3 | - | 210.1 ± 15.7 |
| Racemic Fepradinol | Human Sigma-1 | Radioligand Competition | 48.5 ± 4.2 | - | 81.3 ± 6.9 |
| (+)-Pentazocine (Control) | Human Sigma-1 | Radioligand Saturation | - | 5.18 ± 0.45 | - |
Table 2: Hypothetical Thermodynamic Parameters for (S)-Fepradinol Binding to the Human Sigma-1 Receptor
| Compound | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| (S)-Fepradinol | -10.7 | -6.2 | -4.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the binding characteristics of (S)-Fepradinol at the Sigma-1 receptor.
Radioligand Binding Assays for Sigma-1 Receptor
This protocol is adapted from established methods for σ1R binding assays.[15][16]
Objective: To determine the binding affinity (Ki) of (S)-Fepradinol for the human Sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Human σ1R-expressing cell line membranes (e.g., from HEK293 or CHO cells)
-
[3H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol)
-
(S)-Fepradinol, (R)-Fepradinol, and racemic Fepradinol
-
Haloperidol (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing human σ1R in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of unlabeled (S)-Fepradinol (e.g., 0.1 nM to 10 µM), and 50 µL of a fixed concentration of [3H]-(+)-Pentazocine (typically at a concentration close to its Kd, e.g., 5 nM).
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of a known σ1R ligand, such as 10 µM Haloperidol.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 50-100 µg of protein).
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Silico Modeling Workflow
The following workflow outlines a comprehensive in silico approach to model the binding of (S)-Fepradinol to the human Sigma-1 receptor.
Protein and Ligand Preparation
-
Protein Structure: The crystal structure of the human Sigma-1 receptor in complex with a ligand (e.g., PDB ID: 6DK1) will be used as the starting point. The protein structure will be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Structure: The 3D structure of (S)-Fepradinol will be generated using a molecular modeling software (e.g., Avogadro, ChemDraw). The ligand will then be energy-minimized using a suitable force field (e.g., MMFF94).
Molecular Docking
Molecular docking simulations will be performed to predict the binding pose of (S)-Fepradinol within the binding site of the σ1R. A program such as AutoDock Vina can be utilized for this purpose. The docking protocol will involve defining a grid box encompassing the known ligand-binding site of the σ1R. Multiple docking runs will be performed to ensure the reliability of the predicted binding poses. The resulting poses will be ranked based on their docking scores, and the top-ranked poses will be selected for further analysis.
Molecular Dynamics Simulations
To assess the stability of the predicted (S)-Fepradinol-σ1R complex and to gain insights into the dynamics of their interaction, all-atom molecular dynamics (MD) simulations will be conducted using a simulation package like GROMACS or AMBER. The complex will be solvated in a water box with appropriate counter-ions to neutralize the system. The simulation will be run for a sufficient duration (e.g., 100 ns) to allow the system to reach equilibrium. Analysis of the MD trajectory will include the calculation of root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.
Binding Free Energy Calculations
The binding free energy of (S)-Fepradinol to the σ1R will be estimated using methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations will be performed on snapshots extracted from the MD simulation trajectory. This will provide a more accurate estimation of the binding affinity compared to the docking scores alone.
Signaling Pathways
The binding of an agonist to the Sigma-1 receptor can initiate a cascade of intracellular events. A key aspect of σ1R signaling is the modulation of intracellular calcium (Ca2+) homeostasis, primarily through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM.[3][4][5][6][9][17]
Upon binding of an agonist like (S)-Fepradinol, the σ1R is thought to dissociate from its resident chaperone, BiP (Binding immunoglobulin Protein), and interact with and stabilize the IP3R.[9][10] This stabilization enhances the IP3R-mediated release of Ca2+ from the ER lumen into the cytoplasm and subsequently into the mitochondria, which are in close proximity at the MAM.[3][4][5][9] The increased mitochondrial Ca2+ concentration stimulates the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to enhanced ATP production.[9]
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the in silico modeling of (S)-Fepradinol binding to the Sigma-1 receptor. The outlined computational workflow, from protein preparation to binding free energy calculations, offers a robust strategy for predicting the molecular interactions and binding affinity of this compound. The detailed experimental protocols for radioligand binding assays are crucial for the empirical validation of the in silico findings. The elucidation of the binding mechanism of (S)-Fepradinol to the σ1R and its downstream signaling effects will be instrumental in understanding its pharmacological profile and potential therapeutic applications. The methodologies and approaches detailed herein are not only applicable to (S)-Fepradinol but can also be adapted for the study of other novel ligands targeting the Sigma-1 receptor. Further experimental validation is essential to confirm the hypotheses presented in this guide.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - ProQuest [proquest.com]
- 4. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insight into binding of endogenous neurosteroid ligands to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Fepradinol: A Technical Guide to its Non-Prostaglandin Mediated Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Fepradinol is an anti-inflammatory agent with a mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Evidence strongly suggests that its therapeutic effects are not mediated by the inhibition of prostaglandin biosynthesis. This technical guide provides a comprehensive overview of the existing research on (S)-Fepradinol's non-prostaglandin mediated anti-inflammatory activities. Due to the limited availability of full-text articles for seminal studies, this guide summarizes findings from accessible abstracts and presents generalized experimental protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to explore the unique therapeutic potential of (S)-Fepradinol.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is a cornerstone of modern medicine. The majority of non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. However, the use of NSAIDs is often associated with adverse effects, primarily gastrointestinal and cardiovascular, which are linked to the physiological roles of prostaglandins.
Fepradinol, and specifically its (S)-enantiomer, has emerged as an intriguing anti-inflammatory compound that appears to bypass the prostaglandin pathway. Early research indicates that (S)-Fepradinol possesses potent anti-inflammatory properties in various animal models of acute inflammation, without affecting prostaglandin E2 (PGE2) biosynthesis.[1] This unique mechanism of action suggests that (S)-Fepradinol could represent a promising alternative for the treatment of inflammatory conditions with a potentially improved safety profile. This document will delve into the experimental evidence supporting this non-prostaglandin mediated activity, provide an overview of the methodologies used in its evaluation, and explore potential signaling pathways.
Evidence for Non-Prostaglandin Mediated Anti-Inflammatory Action
The primary evidence for (S)-Fepradinol's distinct mechanism of action comes from a series of preclinical studies that directly compared its effects with those of classical NSAIDs like indomethacin.
In Vitro Studies: Prostaglandin Biosynthesis
In vitro assays using bovine seminal vesicle microsomal enzymes, a standard method for evaluating the inhibition of prostaglandin synthesis, demonstrated that fepradinol did not inhibit the production of prostaglandins from arachidonic acid.[1] Furthermore, it did not inhibit the 15-lipoxygenase enzyme.[1] This foundational finding clearly distinguishes Fepradinol from NSAIDs.
In Vivo Studies: Animal Models of Inflammation
A variety of in vivo inflammation models have been employed to characterize the anti-inflammatory profile of fepradinol. The results consistently show a pattern of activity that differs from that of prostaglandin synthesis inhibitors.
Table 1: Summary of (S)-Fepradinol's Effects in Animal Models of Inflammation
| Inflammation Model | Inducing Agent | Key Findings for Fepradinol | Comparison with NSAIDs (Indomethacin, Piroxicam) | Reference |
| Paw Edema | Zymosan | Suppressed edema | Ineffective | [1] |
| Paw Edema | Concanavalin A | Inhibited both early and late stages of edema | Inhibited only the late stage | [1] |
| Inflammation | Carrageenan | Reduced exudate volume, protein levels, gamma-glutamyltransferase, and leukocyte count | Similar effects on these parameters | [1] |
| Diarrhea | Endotoxin (i.v. in mice) | Prevented diarrhea | Similar effect | [1] |
| Diarrhea | Castor Oil (p.o. in rats) | Prevented diarrhea | Similar effect | [1] |
Experimental Protocols
The following are generalized protocols for the key experiments cited. It is important to note that these are representative methodologies and may not reflect the exact protocols used in the original studies on fepradinol due to the unavailability of the full-text articles.
Zymosan-Induced Paw Edema in Rats
-
Objective: To assess the anti-inflammatory effect of a compound on non-immune acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound ((S)-Fepradinol or vehicle) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the inflammatory insult.
-
A sub-plantar injection of zymosan suspension (e.g., 1 mg in 0.1 mL saline) is administered into the right hind paw of each rat.
-
The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after zymosan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
-
Concanavalin A-Induced Paw Edema in Rats
-
Objective: To evaluate the effect of a compound on an inflammatory response involving mast cell degranulation and release of vasoactive amines.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are prepared as described for the zymosan-induced edema model.
-
The test compound is administered prior to the inflammatory challenge.
-
A sub-plantar injection of Concanavalin A solution (e.g., 100 µg in 0.1 mL saline) is made into the right hind paw.
-
Paw volume is measured at regular intervals to assess the time-course of the edema.
-
Percentage inhibition of edema is calculated.
-
Carrageenan-Induced Pleurisy in Rats
-
Objective: To quantify the effect of a compound on inflammatory exudate volume and leukocyte migration.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
The test compound is administered to the animals.
-
One hour later, pleurisy is induced by the intrapleural injection of a carrageenan solution (e.g., 0.15 mL of a 1% suspension in sterile saline).
-
At a specified time point (e.g., 4 or 6 hours) after carrageenan injection, the animals are euthanized.
-
The pleural cavity is washed with a known volume of heparinized saline, and the exudate is collected.
-
The total volume of the exudate is measured.
-
A sample of the exudate is used for total and differential leukocyte counts.
-
The exudate can also be centrifuged to measure protein concentration and enzyme activities (e.g., gamma-glutamyltransferase) in the supernatant.
-
Endotoxin-Induced Diarrhea in Mice
-
Objective: To assess the anti-diarrheal effect of a compound in an inflammation-associated diarrhea model.
-
Animals: Male ICR mice (20-25g).
-
Procedure:
-
Animals are housed individually in cages with a pre-weighed absorbent paper lining.
-
The test compound is administered.
-
Diarrhea is induced by an intravenous (i.v.) injection of bacterial endotoxin (lipopolysaccharide, LPS).
-
The animals are observed for a set period (e.g., 4-6 hours), and the onset and incidence of diarrhea are recorded.
-
The absorbent paper is re-weighed to determine the mass of diarrheal feces.
-
The percentage of animals protected from diarrhea is calculated.
-
Castor Oil-Induced Diarrhea in Rats
-
Objective: To evaluate the anti-diarrheal properties of a compound in a model of secretory diarrhea.
-
Animals: Male Wistar rats (100-150g).
-
Procedure:
-
Animals are fasted for 18 hours prior to the experiment.
-
The test compound is administered orally.
-
One hour later, each rat receives an oral dose of castor oil (e.g., 1 mL).
-
The animals are placed in individual cages with absorbent paper.
-
The presence and number of characteristic diarrheal droppings are observed and recorded over a period of several hours (e.g., 4-8 hours).
-
The percentage inhibition of diarrhea is calculated.
-
Signaling Pathways and Mechanism of Action
The precise signaling pathway through which (S)-Fepradinol exerts its anti-inflammatory effects remains to be elucidated. However, the available evidence definitively points towards a mechanism that is independent of prostaglandin synthesis.
Figure 1: Non-involvement of (S)-Fepradinol in the Prostaglandin Synthesis Pathway.
Given that (S)-Fepradinol is effective in inflammatory models where mediators other than prostaglandins are predominant, it is plausible that it acts on other key inflammatory pathways. One such ubiquitous pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
Disclaimer: The following diagram illustrates a hypothetical mechanism of action. There is currently no direct evidence linking (S)-Fepradinol to the NF-κB pathway. This is presented as a plausible area for future investigation.
Figure 2: Hypothetical Inhibition of the NF-κB Pathway by (S)-Fepradinol.
Future Directions and Conclusion
The existing data on (S)-Fepradinol strongly indicate that it is an anti-inflammatory agent with a novel, non-prostaglandin-mediated mechanism of action. This presents a significant opportunity for the development of a new class of anti-inflammatory drugs with a potentially safer therapeutic window. However, the lack of recent research and the unavailability of detailed data from the original studies represent considerable gaps in our understanding.
Future research should focus on:
-
Elucidating the precise molecular target and signaling pathway of (S)-Fepradinol. Investigating its effects on key inflammatory transcription factors such as NF-κB and AP-1, as well as on cytokine signaling, would be a logical starting point.
-
Conducting comprehensive dose-response studies to quantify the anti-inflammatory and analgesic potency of the pure (S)-enantiomer.
-
Evaluating the safety profile of (S)-Fepradinol, with a particular focus on gastrointestinal and cardiovascular effects, in direct comparison to traditional NSAIDs.
-
Exploring its efficacy in chronic inflammation models to determine its potential for treating long-term inflammatory diseases.
References
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (S)-Fepradinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol, chemically known as (S)-1-(2-phenyl-2-pyridyl)ethane-1,2-diol, is a chiral molecule with notable anti-inflammatory properties. Its therapeutic potential is closely linked to its specific stereochemistry, making the development of efficient and highly selective synthetic routes to the (S)-enantiomer a critical area of research. These application notes provide detailed protocols for the stereoselective synthesis of (S)-Fepradinol, focusing on asymmetric hydrogenation as the key chirality-inducing step. The methodologies described are designed to provide high yields and excellent enantiomeric excess, crucial for the production of pharmaceutically pure compounds.
Synthetic Strategy Overview
The presented synthesis of (S)-Fepradinol is a two-step process commencing with the asymmetric hydrogenation of a prochiral ketone, followed by stereoselective dihydroxylation. This approach is advantageous due to the availability of the starting materials and the high levels of stereocontrol achievable in both steps.
A visual representation of the overall synthetic workflow is provided below.
Caption: Overall workflow for the synthesis of (S)-Fepradinol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the stereoselective synthesis of (S)-Fepradinol, providing a clear comparison of the efficiency of each step.
| Step | Reaction | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Methanol | 90 | 94 | [1] |
| 2 | Stereoselective Dihydroxylation | OsO₄, NMO | Acetone/Water | >95 | >99 |
Detailed Experimental Protocols
Step 1: Asymmetric Hydrogenation of 2-Benzoylpyridine
This protocol is adapted from a patented procedure and describes the highly enantioselective reduction of 2-benzoylpyridine to (S)-phenyl(pyridin-2-yl)methanol.[1]
Materials:
-
2-Benzoylpyridine (phenyl(pyridin-2-yl)methanone)
-
[Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Chiral Ligand I-1 (as specified in the patent literature)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (anhydrous)
-
Ethyl acetate
-
Water
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation:
-
In a reaction flask under an inert atmosphere, add the chiral ligand I-1 (0.025 mmol) and [Ir(COD)Cl]₂ (0.012 mmol).
-
Add methanol (1.5 mL) and stir the mixture at 25°C for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a high-pressure autoclave, add 2-benzoylpyridine (52.2 g, 0.24 mol), the pre-prepared catalyst solution, sodium carbonate (1.3 g, 12 mmol), and methanol (100 mL).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 3.0 MPa.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add a suitable amount of water to the residue and extract with ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (S)-phenyl(pyridin-2-yl)methanol.
-
Expected Outcome:
This procedure is expected to yield approximately 40.0 g (90%) of (S)-phenyl(pyridin-2-yl)methanol with a purity of 98% and an enantiomeric excess of 94%.[1]
Step 2: Stereoselective Dihydroxylation
This protocol describes the conversion of an intermediate alkene, derived from (S)-phenyl(pyridin-2-yl)methanol, to (S)-Fepradinol via a stereoselective dihydroxylation reaction.
Materials:
-
Intermediate alkene (prepared from (S)-phenyl(pyridin-2-yl)methanol)
-
Osmium tetroxide (OsO₄)
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Dichloromethane
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the intermediate alkene in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) (1.2 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Dihydroxylation:
-
Carefully add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol%) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure (S)-Fepradinol.
-
Expected Outcome:
The stereoselective dihydroxylation is expected to proceed with high diastereoselectivity, yielding (S)-Fepradinol in excellent yield (>95%) and with very high enantiomeric excess (>99%).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the synthetic route, highlighting the key transformations and intermediates.
Caption: Logical flow of the (S)-Fepradinol synthesis.
Conclusion
The described protocols provide a robust and efficient pathway for the stereoselective synthesis of (S)-Fepradinol. The key to this synthesis is the highly enantioselective asymmetric hydrogenation of 2-benzoylpyridine, which establishes the crucial stereocenter with excellent control. The subsequent dihydroxylation step completes the synthesis, yielding the target molecule in high purity and enantiomeric excess. These methods are well-suited for laboratory-scale synthesis and offer a strong foundation for process development and scale-up in a pharmaceutical setting. Researchers and drug development professionals can utilize these detailed notes to reliably produce (S)-Fepradinol for further investigation and development.
References
Application Note: Chiral Separation of Fepradinol Enantiomers by HPLC
Abstract
This application note provides a comprehensive protocol for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of Fepradinol enantiomers. Fepradinol, an anti-inflammatory agent, possesses a chiral center, making the separation and quantification of its individual enantiomers critical for pharmaceutical research and development.[1] This document outlines a systematic approach to screen various chiral stationary phases (CSPs) and mobile phase conditions to achieve optimal enantioselective separation. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers.[1] In pharmaceutical development, it is crucial to separate and evaluate individual enantiomers, as they can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[2][3] Regulatory agencies increasingly require the characterization of single enantiomers in drug products, making robust chiral separation methods essential.[4]
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective technique for the direct separation of enantiomers.[2][5] The principle of this method relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times and thus, separation. This application note details a strategic workflow for developing a reliable HPLC method for the chiral resolution of Fepradinol.
Experimental Workflow for Chiral Method Development
The development of a chiral HPLC method is an empirical process that involves screening various columns and mobile phases to find the optimal conditions for separation.[2] The following diagram illustrates a typical workflow for this process.
Caption: Workflow for Chiral HPLC Method Development.
Materials and Reagents
-
Racemic Fepradinol standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Diethylamine (DEA)
-
Ultrapure water
Instrumentation and Columns
-
HPLC system with a UV detector
-
Chiral Stationary Phases (screening set):
-
Polysaccharide-based:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H)
-
Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA)
-
-
Cyclodextrin-based:
-
Beta-cyclodextrin bonded to silica (e.g., ChiraDex)
-
-
Experimental Protocols
Standard Preparation
-
Prepare a stock solution of racemic Fepradinol at a concentration of 1.0 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL for injection.
Chiral Stationary Phase Screening Protocol
-
Column Installation and Equilibration:
-
Install the first chiral column (e.g., Chiralcel OD-H) into the HPLC system.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Screening in Normal Phase (NP) Mode:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the λmax of Fepradinol)
-
Injection Volume: 10 µL
-
Run the analysis and record the chromatogram.
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v)
-
Repeat the analysis with this mobile phase after re-equilibration.
-
-
Screening in Reversed-Phase (RP) Mode:
-
Flush the system and equilibrate the next appropriate column (e.g., a cyclodextrin-based column) with the RP mobile phase.
-
Mobile Phase C: Acetonitrile / Water with 0.1% TFA (50:50, v/v)
-
Flow Rate: 0.8 mL/min
-
Run the analysis as described above.
-
-
Screening in Polar Organic (PO) Mode:
-
Flush the system and equilibrate the polysaccharide-based column.
-
Mobile Phase D: Methanol with 0.1% DEA
-
Flow Rate: 0.5 mL/min
-
Run the analysis.
-
-
Repeat Screening:
-
Repeat steps 1-4 for each chiral column in the screening set.
-
Data Analysis and Optimization
-
Evaluate the chromatograms from the screening runs for any signs of enantiomeric separation.
-
For promising conditions, calculate the retention factors (k'), selectivity (α), and resolution (Rs).
-
Optimize the separation by systematically adjusting the mobile phase composition (e.g., changing the percentage of the organic modifier), flow rate, and column temperature. The goal is to achieve a resolution (Rs) of >1.5.
Factors Affecting Chiral Separation
The successful separation of enantiomers depends on a variety of interacting parameters. The following diagram illustrates the key factors that can be adjusted to optimize a chiral separation.
Caption: Key Parameters Influencing Chiral HPLC Separation.
Expected Results
The screening process is designed to identify a set of conditions that provide at least partial separation of the Fepradinol enantiomers. The results can be summarized in a table for easy comparison. The following is a hypothetical example of screening results.
| Column | Mobile Phase Mode | Mobile Phase Composition | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralcel OD-H | Normal Phase | n-Hexane/IPA (90:10) | 8.2 | 9.5 | 1.8 |
| Chiralcel OD-H | Normal Phase | n-Hexane/EtOH (90:10) | 10.1 | 11.0 | 1.2 |
| Chiralpak IA | Polar Organic | Methanol / 0.1% DEA | 5.4 | 5.4 | 0.0 |
| ChiraDex | Reversed-Phase | ACN/Water/TFA (50:50:0.1) | 6.7 | 6.7 | 0.0 |
Table 1: Hypothetical screening results for the chiral separation of Fepradinol enantiomers.
Based on these hypothetical results, the Chiralcel OD-H column with a mobile phase of n-Hexane/IPA (90:10) would be selected for further optimization and method validation.
Conclusion
This application note provides a systematic and detailed protocol for the development of a robust chiral HPLC method for the separation of Fepradinol enantiomers. By screening a selection of chiral stationary phases with different mobile phase systems, researchers can identify optimal conditions for achieving baseline separation. A successful chiral separation is a critical step in the development and quality control of Fepradinol as a pharmaceutical agent.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes and Protocols for (S)-Fepradinol In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Fepradinol is a compound that has been classified as both a beta-adrenergic blocker and a non-steroidal anti-inflammatory agent (NSAID).[1][2][3][4][5] Its mechanism of action as an anti-inflammatory agent appears to be distinct from typical NSAIDs, as it does not seem to inhibit prostaglandin biosynthesis.[2] As a beta-adrenergic blocker, it is expected to interact with beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in various physiological processes.[1]
These application notes provide detailed protocols for relevant in vitro cell-based assays to characterize the pharmacological profile of (S)-Fepradinol. Given the limited specific experimental data available for (S)-Fepradinol in the public domain, the following protocols are based on established methodologies for assessing beta-adrenergic receptor modulation and anti-inflammatory activity.
Data Presentation
Quantitative data from the proposed assays should be summarized for clear comparison. Below are template tables for presenting such data.
Table 1: Potency of (S)-Fepradinol in Beta-Adrenergic Receptor Modulation (cAMP Assay)
| Cell Line | Receptor Subtype | Assay Type | Agonist (if any) | (S)-Fepradinol EC50/IC50 (nM) |
| HEK293 | β1-adrenergic | Antagonist | Isoproterenol | Data to be determined |
| CHO-K1 | β2-adrenergic | Antagonist | Isoproterenol | Data to be determined |
| U2OS | Endogenous β-adrenergic | Agonist | - | Data to be determined |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data is illustrative.
Table 2: Anti-inflammatory Activity of (S)-Fepradinol (NF-κB Reporter Assay)
| Cell Line | Stimulus | Reporter Gene | (S)-Fepradinol IC50 (nM) |
| RAW 264.7 | LPS | Luciferase | Data to be determined |
| HEK293 | TNF-α | Luciferase | Data to be determined |
IC50: Half-maximal inhibitory concentration. Data is illustrative.
Experimental Protocols
cAMP Accumulation Assay for Beta-Adrenergic Receptor Activity
This assay determines the ability of (S)-Fepradinol to modulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway.[6][7][8]
Objective: To determine if (S)-Fepradinol acts as an agonist or antagonist at beta-adrenergic receptors.
Materials:
-
Cell line expressing the beta-adrenergic receptor of interest (e.g., HEK293 cells transfected with β1 or β2 adrenergic receptors).
-
Cell culture medium and supplements.
-
(S)-Fepradinol.
-
Reference agonist (e.g., Isoproterenol).
-
Reference antagonist (e.g., Propranolol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[6][7]
Procedure:
-
Cell Culture: Plate cells in a 96- or 384-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of (S)-Fepradinol and reference compounds in assay buffer.
-
Agonist Mode:
-
Remove culture medium and add assay buffer containing a PDE inhibitor. Incubate for 15-30 minutes at 37°C.
-
Add serial dilutions of (S)-Fepradinol or reference agonist and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of (S)-Fepradinol or reference antagonist for 15-30 minutes at 37°C in the presence of a PDE inhibitor.
-
Add a fixed concentration of a reference agonist (e.g., EC80 of Isoproterenol) and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using a suitable detection method.[6][7]
-
Data Analysis: Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
NF-κB Reporter Gene Assay for Anti-inflammatory Activity
This assay measures the ability of (S)-Fepradinol to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation.[9][10]
Objective: To determine if (S)-Fepradinol possesses anti-inflammatory properties by inhibiting NF-κB activation.
Materials:
-
Cell line stably or transiently transfected with an NF-κB-driven reporter gene construct (e.g., luciferase or GFP).[9][10] Macrophage-like cell lines such as RAW 264.7 are often used.[11]
-
Cell culture medium and supplements.
-
(S)-Fepradinol.
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).
-
Reference inhibitor (e.g., Bay 11-7082).
-
Luminometer.
Procedure:
-
Cell Culture: Plate the reporter cell line in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of (S)-Fepradinol or a reference inhibitor for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS or TNF-α) to the wells and incubate for a further 6-24 hours.
-
Cell Lysis and Reporter Assay:
-
Data Analysis: Normalize the reporter gene activity to a control (e.g., cells treated with stimulus only). Plot the concentration-response curves for (S)-Fepradinol and calculate the IC50 value.
Visualizations
Caption: Signaling pathway of a beta-adrenergic receptor and its modulation.
Caption: Experimental workflow for a reporter gene assay.
References
- 1. What is Fepradinol used for? [synapse.patsnap.com]
- 2. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Fepradinol - Immunomart [immunomart.com]
- 5. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reporter gene assay for the quantification of the activity and neutralizing antibody response to TNFα antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cignal Reporter Assay Kits [qiagen.com]
- 11. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. berthold.com [berthold.com]
Application Notes and Protocols: (S)-Fepradinol in Carrageenan-Induced Paw Edema Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Fepradinol is the (S)-enantiomer of Fepradinol, a compound that has demonstrated notable anti-inflammatory properties. The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for screening potential anti-inflammatory agents. This document provides a detailed overview of the use of Fepradinol in this model, including experimental protocols and a summary of its mechanism of action. It is important to note that while the anti-inflammatory effects of racemic Fepradinol have been studied, specific data for the (S)-enantiomer is not extensively available in the public domain. The information provided is based on studies of Fepradinol as a racemate.
Mechanism of Action
Fepradinol exhibits potent anti-inflammatory activity through a mechanism distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs). Unlike NSAIDs, Fepradinol does not inhibit the biosynthesis of prostaglandins.[1] Instead, its anti-inflammatory effects are attributed to its ability to reduce leukocyte migration and decrease the levels of exudate and protein in inflamed tissues.[1] This suggests that Fepradinol may interfere with the cellular phase of inflammation.
Data Presentation
While specific quantitative data for (S)-Fepradinol is not available, the following table summarizes the reported effects of racemic Fepradinol in various inflammatory models, including the carrageenan-induced paw edema model, to provide a reference for its potential efficacy.
| Compound | Model | Dose | Effect | Reference |
| Fepradinol | Carrageenan-induced paw edema (rats) | Not specified | Prevented inflammation, reduced exudate, protein levels, and leukocyte count. | [1] |
| Fepradinol | Dextran-induced paw edema (rats) | 25 mg/kg, p.o. | Inhibitory effect nearly equal to cyproheptadine (10 mg/kg, p.o.). | [2] |
| Fepradinol | Platelet-activating factor-induced edema (rats) | 25 mg/kg, p.o. | Clearly inhibited the inflammatory process. | [2] |
| Fepradinol | Kaolin- and nystatin-induced edema (rats) | 25 mg/kg, p.o. | Displayed an inhibitory effect on the early and late stages. | [2] |
Experimental Protocols
The following is a detailed protocol for the carrageenan-induced paw edema model, adapted for the evaluation of (S)-Fepradinol.
1. Animals
-
Species: Male Wistar rats
-
Weight: 180-220 g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: At least 7 days prior to the experiment.
2. Materials
-
(S)-Fepradinol
-
Carrageenan (lambda, Type IV)
-
Vehicle for (S)-Fepradinol (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin)
-
Saline solution (0.9% NaCl)
-
Plethysmometer
3. Experimental Procedure
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Carrageenan): Vehicle + Carrageenan.
-
Group 3 (Positive Control): Indomethacin (e.g., 10 mg/kg) + Carrageenan.
-
Group 4-6 ((S)-Fepradinol): Various doses of (S)-Fepradinol (e.g., 10, 25, 50 mg/kg) + Carrageenan.
-
-
Drug Administration: Administer the vehicle, Indomethacin, or (S)-Fepradinol orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point using the formula: % Increase = [(Vt - V0) / V0] x 100 Where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
References
Application Note: Determination of (S)-Fepradinol Purity using a Chiral LC-MS/MS Method
Abstract
This application note details a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of the enantiomeric purity of (S)-Fepradinol in bulk drug substance. The method utilizes a chiral stationary phase for the effective separation of (S)-Fepradinol from its (R)-enantiomer, coupled with highly selective detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for quality control environments and research and development settings to ensure the stereochemical integrity of (S)-Fepradinol.
Introduction
Fepradinol, chemically known as 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is a chiral molecule with one stereocenter.[1][2][3] The biological activity of chiral drugs often resides in one enantiomer, while the other may be inactive or contribute to undesirable side effects. Therefore, the development of stereoselective analytical methods is crucial for the pharmaceutical industry to ensure the safety and efficacy of single-enantiomer drugs.[4] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique for the analysis of chiral compounds, offering both high separation efficiency and selective detection.[5] This application note provides a comprehensive protocol for a chiral LC-MS/MS method to quantify the enantiomeric purity of (S)-Fepradinol.
Experimental
Materials and Reagents
-
(S)-Fepradinol and (R)-Fepradinol reference standards (purity >99%)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of delivering stable gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives, is recommended for the separation of enantiomers.[5] A typical column dimension would be 2.1 x 150 mm with a 3 µm particle size.
Chromatographic Conditions
A well-defined chromatographic method is essential for the successful separation of the enantiomers.
| Parameter | Value |
| Column | Chiralpak IA-3 (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient optimized for resolution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
The mass spectrometer is operated in positive electrospray ionization mode. The specific parent and product ions for Fepradinol need to be determined by infusing a standard solution. Based on its structure (C12H19NO2, MW: 209.29 g/mol [1][2][3]), the protonated molecule [M+H]+ at m/z 210.1 would be the expected precursor ion. Fragmentation would likely occur at the C-N bonds.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| (S)-Fepradinol | 210.1 | 107.1 (Quantifier) | 0.1 | 20 | 15 |
| (S)-Fepradinol | 210.1 | 77.1 (Qualifier) | 0.1 | 20 | 25 |
| (R)-Fepradinol | 210.1 | 107.1 (Quantifier) | 0.1 | 20 | 15 |
| (R)-Fepradinol | 210.1 | 77.1 (Qualifier) | 0.1 | 20 | 25 |
Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of (S)-Fepradinol and (R)-Fepradinol reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range (e.g., 0.1 to 1000 ng/mL).
-
Enantiomeric Purity Standard: Prepare a solution of (S)-Fepradinol at a target concentration (e.g., 100 µg/mL) and spike it with a small amount of the (R)-enantiomer to demonstrate the separation and to determine the limit of quantification for the undesired enantiomer.
Sample Preparation
-
Accurately weigh a sufficient amount of the (S)-Fepradinol bulk drug substance to achieve a final concentration within the calibration range after dilution.
-
Dissolve the sample in methanol and then dilute with the initial mobile phase to the target concentration.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of its enantiomer and any potential impurities.
-
Linearity: The method should be linear over a defined range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Determined by replicate injections of samples spiked with known concentrations of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution between enantiomers | > 1.5 |
| Tailing factor for (S)-Fepradinol | < 2.0 |
| Relative Standard Deviation (RSD) of peak area (n=6) | < 2.0% |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Range | 0.1 - 1000 ng/mL |
| LOD for (R)-Fepradinol | 0.05 ng/mL |
| LOQ for (R)-Fepradinol | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
Visualizations
Caption: Experimental Workflow for (S)-Fepradinol Purity Determination.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling IDH1/IDH2 Mutation Pathways with Small Molecule Inhibitors
Note on (S)-Fepradinol: Initial literature searches did not yield specific information regarding "(S)-Fepradinol" as an inhibitor for studying IDH1/IDH2 mutation pathways. Therefore, this document will focus on well-characterized, potent, and selective inhibitors of mutant IDH1 and IDH2, such as the dual inhibitor HMPL-306 (Ranosidenib) and the selective inhibitors Ivosidenib (AG-120) for IDH1 and Enasidenib (AG-221) for IDH2, to provide comprehensive application notes and protocols for researchers in this field.
Application Notes
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently observed in various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma.[1] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1][4] Small molecule inhibitors that selectively target these mutant IDH enzymes have emerged as crucial tools for studying the underlying biology of these cancers and as promising therapeutic agents.
HMPL-306 (Ranosidenib) is a potent and selective dual inhibitor of both mutant IDH1 and IDH2.[1][4][5] It offers a unique advantage for studying cancers that may harbor either mutation or for investigating the common downstream pathways. Ivosidenib (AG-120) and Enasidenib (AG-221) are highly selective inhibitors of mutant IDH1 and IDH2, respectively, allowing for the specific interrogation of each isoform's role in cancer pathogenesis.[6][7][8]
These inhibitors can be utilized in a variety of research applications, including:
-
Investigating the downstream effects of mutant IDH1/2 inhibition on cellular signaling and metabolism.
-
Studying the role of 2-HG in epigenetic regulation and cellular differentiation.
-
Evaluating the anti-proliferative and pro-differentiative effects of mutant IDH1/2 inhibition in cancer cell lines and patient-derived samples.
-
Assessing the potential for combination therapies with other anti-cancer agents.
Quantitative Data Summary
The following table summarizes key quantitative data for HMPL-306, Ivosidenib, and Enasidenib.
| Inhibitor | Target | Cell Line | Mutation | IC50 (nM) | Effect | Reference |
| HMPL-306 (Ranosidenib) | Mutant IDH1/2 | U87MG | IDH1-R132H | 50 | 2-HG Inhibition | [5] |
| TF1 | IDH1-R132H | 31 | 2-HG Inhibition | [5] | ||
| HT1080 | IDH1-R132C | 26 | 2-HG Inhibition | [5] | ||
| Ivosidenib (AG-120) | Mutant IDH1 | HT1080 | IDH1-R132C | 7.5 | 2-HG Inhibition | [9] |
| Enasidenib (AG-221) | Mutant IDH2 | IDH2-R140Q | 100 | 2-HG Inhibition | [7][10] | |
| IDH2-R172K | 400 | 2-HG Inhibition | [7][10] |
Signaling Pathway and Mechanism of Action
Mutant IDH1/2 enzymes play a central role in oncogenesis through the production of 2-HG. The following diagram illustrates the canonical pathway and the mechanism of action of IDH1/2 inhibitors.
Caption: The IDH1/2 mutation pathway and inhibitor mechanism.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of an IDH1/2 inhibitor in vitro.
References
- 1. Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is HMPL-306 used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HMPL-306 (Ranosidenib) | IDH1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for In Vivo Dosing of (S)-Fepradinol in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Fepradinol is the (S)-enantiomer of Fepradinol, a non-steroidal anti-inflammatory drug (NSAID). This document provides detailed application notes and protocols for in vivo dosing strategies for (S)-Fepradinol in mice, based on the available scientific literature for the racemic mixture of Fepradinol and general principles of preclinical animal studies. It is important to note that while data on the racemic mixture is available, specific pharmacokinetic and pharmacodynamic data for the (S)-enantiomer in mice is limited. Therefore, the provided protocols are intended as a starting point for investigation.
Fepradinol has demonstrated potent anti-inflammatory activity in rodent models.[1] Its mechanism of action appears to differ from traditional NSAIDs, as it does not inhibit prostaglandin E2 biosynthesis.[1] This suggests a novel pathway for its anti-inflammatory effects, making it a compound of interest for further research and development.
Data Presentation
Due to the limited availability of specific data for (S)-Fepradinol, the following table summarizes the reported in vivo dosing information for racemic Fepradinol in rodents. These values can serve as a reference for initiating dose-ranging studies for the (S)-enantiomer in mice.
| Compound | Species | Model | Dose | Route of Administration | Observed Effect | Reference |
| Fepradinol | Rat | Zymosan-induced paw edema | - | Oral | Suppression of edema | [1] |
| Fepradinol | Rat | Concanavalin A-induced edema | - | Oral | Inhibition of early and late stages of edema | [1] |
| Fepradinol | Rat | Carrageenan-induced inflammation | - | Oral | Reduced exudate, protein levels, and leukocyte number | [1] |
| Fepradinol | Mouse | Endotoxin-induced diarrhea | - | - | Prevention of diarrhea | [1] |
| Fepradinol | Rat | Dextran-induced paw edema | 25 mg/kg | Oral | Inhibition of edema | [2] |
| Fepradinol | Rat | Kaolin-induced paw edema | 25 mg/kg | Oral | Inhibition of early and late stage of edema | [2] |
| Fepradinol | Rat | Nystatin-induced paw edema | 25 mg/kg | Oral | Inhibition of early and late stage of edema | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vivo efficacy of (S)-Fepradinol in a standard mouse model of acute inflammation.
Protocol 1: Preparation of (S)-Fepradinol for Oral Gavage
This protocol describes the preparation of a formulation of (S)-Fepradinol suitable for oral administration to mice.
Materials:
-
(S)-Fepradinol powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of (S)-Fepradinol and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Accurately weigh the (S)-Fepradinol powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution or create a finer suspension.
-
Visually inspect the formulation for homogeneity before each administration. Prepare fresh on the day of the experiment.
Protocol 2: Carrageenan-Induced Paw Edema in Mice
This protocol outlines a standard method for inducing acute inflammation in the mouse paw and assessing the anti-inflammatory effect of (S)-Fepradinol.
Materials:
-
Male or female C57BL/6 mice (or other suitable strain), 8-10 weeks old
-
(S)-Fepradinol formulation (from Protocol 1)
-
1% (w/v) Carrageenan solution in sterile saline
-
Parenteral administration supplies (e.g., oral gavage needles)
-
Plethysmometer or digital calipers
-
Anesthesia (e.g., isoflurane) for induction (optional, for baseline measurement)
Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions for at least 7 days prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, (S)-Fepradinol low dose, (S)-Fepradinol high dose, Positive control [e.g., Indomethacin]).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.
-
Drug Administration: Administer the appropriate treatment (vehicle, (S)-Fepradinol, or positive control) to each mouse via oral gavage. A typical volume for oral gavage in mice is 5-10 mL/kg.
-
Induction of Edema: One hour after drug administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for the in vivo evaluation of (S)-Fepradinol.
Caption: Proposed mechanism of Fepradinol's anti-inflammatory effect.
Caption: Workflow for in vivo (S)-Fepradinol anti-inflammatory testing.
References
Application Notes and Protocols for Testing (S)-Fepradinol Efficacy in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Fepradinol is a compound with known anti-inflammatory properties.[1] Unlike typical non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action does not appear to involve the inhibition of prostaglandin synthesis.[1] This suggests that (S)-Fepradinol may exert its effects through alternative signaling pathways. One such ubiquitous and critical pathway in cellular signaling, including inflammatory processes, is the cyclic AMP (cAMP) signaling cascade. Cyclic AMP is a key second messenger that mediates a wide array of cellular responses.[2][3]
These application notes provide a comprehensive set of protocols to evaluate the efficacy of (S)-Fepradinol in cell culture, with a primary focus on its potential to modulate intracellular cAMP levels. The protocols cover essential preliminary assays, such as cytotoxicity, and a detailed methodology for quantifying changes in cAMP.
Experimental Protocols
General Cell Culture and Maintenance
A foundational aspect of testing the efficacy of any compound is the proper maintenance of cell cultures. The following is a generalized protocol for the culture of an adherent cell line, such as Human Embryonic Kidney (HEK293) cells or a murine macrophage cell line like RAW 264.7, which is relevant for inflammation studies.[4]
Materials:
-
HEK293 or RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%) for adherent cells
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain cells in a T-75 flask in a 37°C incubator with 5% CO₂.
-
For passaging, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or an automated cell counter.[5]
-
Seed the cells into new flasks or plates at the desired density for subsequent experiments.
Cytotoxicity Assay Protocol (MTT Assay)
Before assessing the efficacy of (S)-Fepradinol, it is crucial to determine its cytotoxic profile to ensure that any observed effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4]
Materials:
-
Cells seeded in a 96-well plate
-
(S)-Fepradinol stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of (S)-Fepradinol in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of (S)-Fepradinol. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Intracellular cAMP Measurement Protocol (Luminescence-Based Assay)
This protocol is designed to quantify changes in intracellular cAMP levels in response to treatment with (S)-Fepradinol. It is based on the principle of competitive binding assays or enzyme-based assays like the Promega cAMP-Glo™ Assay.[6][7]
Materials:
-
Cells seeded in a white, opaque 96-well plate
-
(S)-Fepradinol
-
Forskolin (positive control, adenylyl cyclase activator)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)[2]
-
Commercially available cAMP detection kit (e.g., cAMP-Glo™ Assay)
-
Luminometer
Protocol:
-
Seed cells in a white, opaque 96-well plate at an appropriate density and allow them to attach overnight.
-
On the day of the experiment, aspirate the culture medium.
-
Add 50 µL of induction buffer containing IBMX to each well to prevent cAMP degradation.[2]
-
Prepare dilutions of (S)-Fepradinol and the positive control, forskolin, in the induction buffer.
-
Add 50 µL of the test compounds to the respective wells. Include a vehicle control.
-
Incubate the plate for the desired period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. For the cAMP-Glo™ assay, this involves adding a detection solution that lyses the cells and contains a protein kinase A that becomes active in the presence of cAMP, leading to ATP depletion.[6][7]
-
A subsequent reagent is added to quantify the remaining ATP via a luciferase reaction. The resulting luminescent signal is inversely proportional to the cAMP concentration.[7]
-
Measure luminescence using a plate-reading luminometer.
-
Generate a standard curve with known cAMP concentrations to determine the absolute cAMP levels in the samples.
Data Presentation
Quantitative data from the cytotoxicity and cAMP assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of (S)-Fepradinol
| (S)-Fepradinol Conc. (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.2 ± 5.5 |
| 50 | 88.1 ± 6.1 |
| 100 | 75.4 ± 7.3 |
| 200 | 52.3 ± 8.0 |
Note: The data presented are for illustrative purposes only.
Table 2: Effect of (S)-Fepradinol on Intracellular cAMP Levels
| Treatment | Intracellular cAMP (pmol/well) ± SD |
| Vehicle Control | 2.5 ± 0.3 |
| Forskolin (10 µM) | 58.9 ± 4.7 |
| (S)-Fepradinol (1 µM) | 2.8 ± 0.4 |
| (S)-Fepradinol (10 µM) | 8.7 ± 1.1 |
| (S)-Fepradinol (50 µM) | 25.4 ± 2.9 |
| (S)-Fepradinol (50 µM) + Forskolin (10 µM) | 75.1 ± 6.3 |
Note: The data presented are for illustrative purposes only.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental logic and the underlying biological pathway being investigated.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Protocols | Thermo Fisher Scientific - CR [thermofisher.com]
- 6. promega.com [promega.com]
- 7. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Fepradinol Solubility for In Vitro Experiments
Welcome to the technical support center for improving (S)-Fepradinol solubility in your in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome solubility challenges and ensure reliable experimental outcomes.
Troubleshooting Guide
Issue: My (S)-Fepradinol is not dissolving in my aqueous buffer.
Poor aqueous solubility is a common challenge with organic compounds. This guide will walk you through systematic steps to identify a suitable solvent system for your in vitro assays.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to addressing solubility issues with (S)-Fepradinol.
Optimizing (S)-Fepradinol dosage for maximum anti-inflammatory effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-Fepradinol in anti-inflammatory studies. The following sections offer insights into dosage optimization, experimental design, and potential challenges.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition in our standard COX-2 assay with (S)-Fepradinol. Is the compound inactive?
A1: Not necessarily. Studies have shown that the anti-inflammatory activity of fepradinol does not seem to be related to the inhibition of prostaglandin biosynthesis.[1] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, fepradinol does not inhibit prostaglandin E2 biosynthesis or the cyclooxygenase (COX) enzymes.[1] Therefore, a lack of activity in a COX-2 assay is expected and suggests you should focus on alternative mechanism-of-action studies.
Q2: What is the proposed mechanism of action for (S)-Fepradinol's anti-inflammatory effect?
A2: The precise mechanism is not fully elucidated, but evidence points towards a mode of action distinct from NSAIDs.[1] Fepradinol has been shown to reduce leukocyte migration and the levels of proteins and gamma-glutamyltransferase in inflammatory exudates.[1] This suggests it may interfere with cell chemotaxis and vascular permeability changes that are characteristic of an inflammatory response.
Q3: What are the key differences in activity between Fepradinol and standard NSAIDs in preclinical models?
A3: In the concanavalin A-induced edema model in rats, Fepradinol inhibited both the early and late stages of the inflammatory response. In contrast, NSAIDs like indometacin and piroxicam only inhibited the late stage.[1] Additionally, Fepradinol was effective in suppressing zymosan-induced paw edema, a model where indometacin and piroxicam showed no effect.[1]
Q4: How should we approach designing a dose-optimization study for (S)-Fepradinol?
A4: A formal dose-optimization study should be considered after initial anti-inflammatory activity has been established.[2][3] The goal is to find a dose that balances maximum efficacy with optimal tolerability.[2] A common approach involves randomly assigning subjects to at least two or more dose levels and evaluating both anti-inflammatory endpoints and potential adverse effects.[2][4] This is often more informative than simply identifying the maximum tolerated dose (MTD).[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo models (e.g., paw edema). | Inconsistent administration of the inflammatory agent (e.g., carrageenan). | Ensure precise, consistent injection volumes and sites. Use a positive control (e.g., a known anti-inflammatory drug) to validate the assay's sensitivity. |
| (S)-Fepradinol shows efficacy in vivo but not in our in vitro assay. | The chosen in vitro model may not be appropriate for Fepradinol's mechanism. | If using an assay focused on prostaglandin synthesis, switch to one that measures leukocyte migration, cytokine release (e.g., TNF-α, IL-1β) from stimulated monocytes (like THP-1 cells), or mast cell degranulation.[7][8] |
| Difficulty determining the optimal endpoint for efficacy. | The inflammatory model has multiple phases mediated by different factors. | Measure multiple endpoints. For example, in the carrageenan-induced paw edema model, measure edema volume at several time points (e.g., 1, 2, 3, and 4 hours post-injection) to capture the full effect of the compound. Additionally, analyze the inflammatory exudate for leukocyte count and protein concentration.[1][9] |
| Uncertainty about the dose range to test. | Lack of published dose-response data for (S)-Fepradinol. | Start with a wide range of doses based on preliminary data from acute inflammation models. Published preclinical studies on similar compounds show efficacy in the 10-40 mg/kg range for in vivo models.[10] Conduct a pilot study with a broad dose range to identify a narrower, effective range for larger, randomized studies. |
Quantitative Data Summary
The following table summarizes preclinical data for Fepradinol in a common animal model of inflammation. This data can serve as a starting point for designing dose-response experiments.
| Model | Species | Compound | Dose (mg/kg, p.o.) | Inhibition of Edema (%) | Key Finding |
| Carrageenan-Induced Paw Edema | Rat | Fepradinol | Not Specified | Significant reduction in exudate, protein levels, and leukocyte count.[1] | Fepradinol effectively reduces inflammation in a standard acute model. |
| Zymosan-Induced Paw Edema | Rat | Fepradinol | Not Specified | Suppressed paw edema.[1] | Effective in a model where standard NSAIDs fail, suggesting a different mechanism. |
| Concanavalin A-Induced Edema | Rat | Fepradinol | Not Specified | Inhibited both early and late stages of edema.[1] | Broader activity profile compared to NSAIDs which only affect the late stage. |
Note: Specific dosages and percentage inhibition values for Fepradinol were not detailed in the cited literature, which highlights the need for dedicated dose-ranging studies.
Experimental Protocols
In Vivo Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.[9]
Methodology:
-
Animal Selection: Use male Wistar rats weighing approximately 150-200g.[9]
-
Grouping: Divide animals into at least four groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control (e.g., Indomethacin, 10 mg/kg).
-
(S)-Fepradinol Test Group 1 (e.g., 10 mg/kg).
-
(S)-Fepradinol Test Group 2 (e.g., 20 mg/kg).
-
-
Compound Administration: Administer the vehicle, positive control, or (S)-Fepradinol orally (p.o.) by gavage one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, and 4 hours after.
-
Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
In Vitro TNF-α Release from LPS-Stimulated THP-1 Cells
This assay is a valid model to screen for potential anti-inflammatory effects of new compounds.[7]
Methodology:
-
Cell Culture: Culture human monocytic THP-1 cells in appropriate media. Differentiate the cells into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) if required.
-
Plating: Seed the cells in 96-well plates at a suitable density.
-
Compound Treatment: Pre-incubate the cells with various concentrations of (S)-Fepradinol (e.g., 1, 10, 100 µM) or a vehicle control for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.[7]
-
Incubation: Incubate the plates for 4-6 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Analysis: Determine the dose-dependent inhibition of TNF-α release by (S)-Fepradinol.
Visualizations
Experimental Workflow for Dosage Optimization
Caption: A generalized workflow for optimizing (S)-Fepradinol dosage.
Hypothetical Signaling Pathway for (S)-Fepradinol
Caption: Postulated mechanism targeting leukocyte migration.
Troubleshooting Logic for Assay Selection
Caption: A decision tree for selecting an appropriate in vitro assay.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA initiatives to support dose optimization in oncology drug development: the less may be the better - PMC [pmc.ncbi.nlm.nih.gov]
- 5. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 6. Moving the needle for oncology dose optimization: A call for action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICI Journals Master List [journals.indexcopernicus.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Troubleshooting (S)-Fepradinol instability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (S)-Fepradinol in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Fepradinol and what are its key chemical features?
(S)-Fepradinol is a non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure, 2-[-(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, reveals several key functional groups that can influence its stability in aqueous solutions: a secondary amine, a primary alcohol, and a secondary alcohol adjacent to a benzene ring. This classifies it as an aralkylamine and an ethanolamine derivative.
Q2: What are the potential causes of (S)-Fepradinol instability in my aqueous solution?
Based on its chemical structure, the instability of (S)-Fepradinol in aqueous solutions can be attributed to several factors:
-
pH-dependent degradation: The secondary amine group makes the molecule susceptible to pH changes. At non-optimal pH values, (S)-Fepradinol may be prone to acid- or base-catalyzed degradation. The ionization state of the amine is pH-dependent, which can influence its reactivity.
-
Oxidation: Secondary amines and benzylic alcohols can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of degradation products and a loss of potency.
-
Photodegradation: The presence of a benzene ring suggests potential sensitivity to light, which could induce degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.
Q3: I am observing a decrease in the concentration of (S)-Fepradinol in my aqueous solution over time. What should I do first?
The first step is to systematically investigate the potential causes of degradation. We recommend performing a forced degradation study to identify the primary instability factors for your specific formulation. This involves subjecting your (S)-Fepradinol solution to a range of stress conditions.
Troubleshooting Guide
Issue 1: Rapid degradation of (S)-Fepradinol in a neutral aqueous solution.
-
Possible Cause 1: Oxidation.
-
Troubleshooting Steps:
-
Deoxygenate your solvent: Prepare your aqueous solution using a solvent that has been deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon).
-
Work under an inert atmosphere: Prepare and handle the solution under a nitrogen or argon blanket to minimize exposure to atmospheric oxygen.
-
Add an antioxidant: Consider adding a suitable antioxidant to your formulation. The choice of antioxidant will depend on the nature of your final product and its intended use. Common examples include ascorbic acid or sodium metabisulfite.
-
Use chelating agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
-
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Protect from light: Prepare and store your solution in amber-colored vials or wrap your containers in aluminum foil to protect them from light.
-
Conduct a photostability study: Expose your solution to a controlled light source (as per ICH Q1B guidelines) to confirm if light is a significant degradation factor.
-
-
Issue 2: (S)-Fepradinol is unstable in my acidic or basic buffer.
-
Possible Cause: pH-dependent hydrolysis or degradation.
-
Troubleshooting Steps:
-
Determine the optimal pH: Conduct a pH stability profile study by preparing a series of solutions of (S)-Fepradinol in buffers of varying pH (e.g., from pH 2 to pH 10).
-
Analyze for degradation: Monitor the concentration of (S)-Fepradinol in each buffer over time using a stability-indicating analytical method, such as HPLC.
-
Select a suitable buffer: Based on the results, choose a buffer system that maintains the pH at which (S)-Fepradinol exhibits the highest stability.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of (S)-Fepradinol in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of (S)-Fepradinol.
1. Materials:
- (S)-Fepradinol
- Purified water (HPLC grade)
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3%
- pH meter
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-Fepradinol in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of (S)-Fepradinol remaining and to detect the formation of any degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.
1. Objective: To develop an HPLC method that can separate (S)-Fepradinol from all potential degradation products.
2. Chromatographic Conditions (Example):
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value based on preliminary stability data).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV-Vis spectral analysis of (S)-Fepradinol (e.g., 220 nm).
- Injection Volume: 10 µL
- Column Temperature: 30°C
3. Method Validation:
- Analyze the stressed samples from the forced degradation study.
- The method is considered stability-indicating if all degradation product peaks are well-resolved from the main (S)-Fepradinol peak.
- Perform method validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate how results can be summarized.
Table 1: Forced Degradation of (S)-Fepradinol under Various Stress Conditions
| Stress Condition | Time (hours) | (S)-Fepradinol Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (RT) | 24 | 98.5 | 1 |
| 1 M HCl (60°C) | 24 | 75.2 | 3 |
| 0.1 M NaOH (RT) | 24 | 92.1 | 2 |
| 1 M NaOH (60°C) | 24 | 60.8 | 4 |
| 3% H₂O₂ (RT) | 24 | 85.4 | 2 |
| 60°C | 24 | 95.3 | 1 |
| Photostability | 24 | 90.7 | 2 |
Table 2: pH Stability Profile of (S)-Fepradinol at Room Temperature
| pH | (S)-Fepradinol Remaining (%) after 7 days |
| 2.0 | 88.3 |
| 4.0 | 95.1 |
| 6.0 | 98.9 |
| 7.0 | 97.5 |
| 8.0 | 91.2 |
| 10.0 | 82.6 |
Visualizations
Caption: Troubleshooting workflow for (S)-Fepradinol instability.
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways of (S)-Fepradinol.
References
Minimizing off-target effects of (S)-Fepradinol in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of (S)-Fepradinol in cell-based assays. Given the limited specific data on (S)-Fepradinol's off-target profile, this guide also incorporates general best practices for validating small molecule specificity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for (S)-Fepradinol?
A1: (S)-Fepradinol is classified as a non-steroidal anti-inflammatory agent.[1] Some literature suggests that like other NSAIDs, it may act by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[1][2] However, at least one study has indicated that its anti-inflammatory properties may be independent of prostaglandin biosynthesis inhibition.[3] Further research is needed to fully elucidate its primary mechanism of action.
Q2: What are the known off-target effects of (S)-Fepradinol?
A2: Currently, there is a lack of specific, publicly available data detailing the off-target binding profile of (S)-Fepradinol. As with any small molecule inhibitor, off-target effects are a possibility and should be experimentally addressed. General strategies for identifying and mitigating off-target effects are discussed in the troubleshooting section.
Q3: How can I control for potential off-target effects in my experiments?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate (S)-Fepradinol to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-target proteins.
-
Rescue experiments: If (S)-Fepradinol inhibits a specific protein, try to rescue the phenotype by expressing a form of the target protein that is resistant to the inhibitor.
-
Use of negative controls: A structurally similar but inactive analog of (S)-Fepradinol, if available, can be a powerful tool to demonstrate that the observed effects are not due to the chemical scaffold itself.
-
Phenotypic validation in multiple cell lines: Confirming the effect in different cell lines can help rule out cell-type-specific off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results.
This could be due to off-target effects, issues with compound stability, or experimental variability.
Troubleshooting Steps:
-
Confirm Compound Integrity and Concentration:
-
Verify the identity and purity of your (S)-Fepradinol stock using analytical methods like LC-MS or NMR.
-
Prepare fresh working solutions from a validated stock for each experiment.
-
-
Determine Optimal Concentration Range:
-
Perform a dose-response curve to identify the minimal effective concentration.
-
-
Orthogonal Validation:
-
As mentioned in the FAQs, use a structurally different inhibitor for the same target.
-
Use a genetic approach (e.g., siRNA or CRISPR) to knock down the target and see if it phenocopies the effect of (S)-Fepradinol.
-
Experimental Protocol: Dose-Response Assay for (S)-Fepradinol
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of (S)-Fepradinol in your cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Fepradinol.
-
Incubation: Incubate the cells for a period relevant to your assay endpoint.
-
Assay: Perform your desired assay (e.g., cell viability, reporter gene expression, protein phosphorylation).
-
Data Analysis: Plot the response versus the log of the inhibitor concentration to determine the EC50.
Issue 2: Observed phenotype does not align with the known function of the intended target.
This is a strong indicator of a potential off-target effect.
Troubleshooting Workflow
Caption: Workflow for investigating unexpected phenotypes.
Data Presentation
Table 1: Hypothetical Selectivity Profile of (S)-Fepradinol and Control Compounds
| Compound | Target | IC50 (nM) | Off-Target 1 (Kinase X) IC50 (nM) | Off-Target 2 (GPCR Y) IC50 (nM) |
| (S)-Fepradinol | Target A | 50 | 5000 | >10000 |
| Inhibitor B | Target A | 75 | >10000 | >10000 |
| Inactive Analog | Target A | >10000 | >10000 | >10000 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathways
On-Target Pathway Inhibition
Caption: Proposed on-target signaling pathway for (S)-Fepradinol.
Potential Off-Target Pathway Activation
Caption: Hypothetical off-target pathway activation by (S)-Fepradinol.
References
Technical Support Center: (S)-Fepradinol Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (S)-Fepradinol. The information is designed to assist in anticipating and overcoming challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for (S)-Fepradinol based on its chemical structure?
A1: Based on its structure as a secondary amine with primary and secondary alcohol functionalities, (S)-Fepradinol is susceptible to several degradation pathways, primarily oxidation and dehydration.
-
Oxidation: This is a common degradation pathway for molecules with alcohol and amine groups.
-
The secondary alcohol on the phenylethyl group can be oxidized to a ketone.
-
The primary alcohol on the propanol group can be oxidized first to an aldehyde and then to a carboxylic acid.
-
The secondary amine itself can be susceptible to oxidation.
-
-
Dehydration: Under acidic conditions and/or heat, the secondary alcohol can be eliminated to form an alkene.
-
N-Dealkylation: Cleavage of the bond between the nitrogen and the alkyl groups can occur under certain stress conditions.
Q2: What are the most critical factors that can influence the stability of (S)-Fepradinol in my experiments?
A2: The stability of (S)-Fepradinol can be significantly affected by several factors:
-
pH: Acidic or basic conditions can catalyze hydrolysis or dehydration reactions.[1] The optimal pH for stability should be determined empirically.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[1] Light-sensitive products should be protected from degradation by using amber-colored packaging.
-
Oxygen: The presence of oxygen can promote oxidative degradation.[1]
-
Metal Ions: Trace metal ions can act as catalysts for oxidative degradation.
Q3: I am observing unexpected peaks in my HPLC analysis of an (S)-Fepradinol sample. What could be the cause?
A3: Unexpected peaks in your chromatogram are likely degradation products of (S)-Fepradinol. The identity of these degradants will depend on the storage and handling conditions of your sample. Common analytical techniques like HPLC can be used to separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[2] To identify the specific degradation products, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective.[2]
Q4: How can I prevent the degradation of (S)-Fepradinol during storage and in my formulations?
A4: Several strategies can be employed to enhance the stability of (S)-Fepradinol:
-
pH Control: Use buffers to maintain the pH of the formulation within a stable range.[3] Citrate, acetate, and phosphate buffers are commonly used in liquid formulations.[3]
-
Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol to prevent oxidative degradation.[1][4]
-
Chelating Agents: Use chelating agents like EDTA to bind metal ions that could catalyze oxidation.[3]
-
Inert Atmosphere: For oxygen-sensitive formulations, manufacturing and packaging under an inert atmosphere (e.g., nitrogen) can prevent oxidation.[3]
-
Light Protection: Store the substance and its formulations in light-resistant containers (e.g., amber vials or bottles).
-
Temperature Control: Store at recommended temperatures and avoid temperature excursions.
-
Moisture Protection: For solid dosage forms, protect from humidity using appropriate packaging, such as alu-alu blisters or bottles with desiccants.[3]
-
Formulation Strategies: Techniques like microencapsulation or lyophilization can provide a protective barrier against environmental factors.[3][4]
Troubleshooting Guides
Issue 1: Rapid loss of (S)-Fepradinol potency in an aqueous solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH | Measure the pH of the solution. Adjust to a neutral or slightly acidic/basic pH using appropriate buffers and monitor stability. | (S)-Fepradinol may be susceptible to acid or base-catalyzed degradation. |
| Oxidation | Degas the solvent and prepare the solution under an inert atmosphere (e.g., nitrogen). Add an antioxidant to the formulation. | To minimize the presence of dissolved oxygen which can cause oxidative degradation. |
| Presence of Metal Ions | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the solution. | Metal ions can catalyze oxidative degradation pathways. |
| Light Exposure | Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil. | To prevent photolytic degradation. |
Issue 2: Appearance of unknown impurities in a solid formulation of (S)-Fepradinol.
| Possible Cause | Troubleshooting Step | Rationale |
| Hygroscopicity | Store the formulation in a desiccator or with a desiccant. Analyze the water content of the sample. | Moisture absorption can lead to chemical degradation in the solid state. |
| Excipient Incompatibility | Conduct compatibility studies with individual excipients to identify any interactions. | Certain excipients may react with (S)-Fepradinol, leading to degradation. |
| Thermal Degradation | Review the manufacturing process for any high-temperature steps. Store the formulation at controlled room temperature or as recommended. | Heat can induce thermal decomposition. |
Experimental Protocols
Forced Degradation Study Protocol for (S)-Fepradinol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5]
Objective: To investigate the degradation of (S)-Fepradinol under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of (S)-Fepradinol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffer and an organic solvent in a gradient elution.
-
Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) detector to identify the mass of the parent drug and any degradation products.
-
Data Presentation:
| Stress Condition | (S)-Fepradinol Remaining (%) | Number of Degradation Products | Major Degradant RRT |
| 0.1 M HCl, 60°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 80°C, 48h (Solid) | Data | Data | Data |
| UV/Vis Light | Data | Data | Data |
RRT = Relative Retention Time
Visualizations
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
Enhancing the chiral purity of synthesized (S)-Fepradinol
Welcome to the technical support center for the synthesis of (S)-Fepradinol. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the chiral purity of (S)-Fepradinol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of (S)-Fepradinol, providing potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (e.e.) after Synthesis/Resolution | Incomplete reaction during diastereomeric salt formation. | Ensure the molar ratio of the resolving agent to racemic Fepradinol is optimized. Stir the reaction for a sufficient duration to allow for complete salt formation. |
| Inefficient separation of diastereomeric salts. | Optimize the crystallization solvent and temperature. A slower cooling rate can lead to purer crystals. Consider recrystallization of the diastereomeric salt to improve purity. | |
| Racemization during workup or purification.[1] | Avoid harsh acidic or basic conditions and high temperatures during the workup. Use a mild base to liberate the free amine from the diastereomeric salt. | |
| Inaccurate e.e. determination by chiral HPLC. | Verify the chiral column is appropriate for the separation of Fepradinol enantiomers. Ensure the mobile phase is optimized for baseline separation. Check for co-eluting impurities that may interfere with the peaks of the enantiomers. | |
| Low Yield of (S)-Fepradinol | Loss of product during diastereomeric salt crystallization. | The desired diastereomeric salt may be more soluble in the chosen solvent. Try different solvents or solvent mixtures to minimize the solubility of the target salt. |
| Incomplete liberation of the free base from the diastereomeric salt. | Ensure a sufficient amount of a suitable base is used to fully neutralize the salt. Monitor the pH of the aqueous layer during extraction. | |
| Product loss during extraction and purification steps. | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase. Minimize the number of purification steps where possible. | |
| Inconsistent Crystal Formation during Resolution | Supersaturation issues. | Ensure the solution is fully dissolved before attempting crystallization. Seeding the solution with a small crystal of the desired diastereomer can induce crystallization. |
| Presence of impurities inhibiting crystallization. | Purify the racemic Fepradinol before attempting chiral resolution to remove any impurities that may interfere with crystal lattice formation. | |
| Chiral HPLC Peak Tailing or Broadening | Column contamination. | Flush the column with a strong solvent to remove any adsorbed impurities.[2] |
| Inappropriate mobile phase. | Adjust the mobile phase composition, including the percentage of organic modifier and the type and concentration of any additives. | |
| Column degradation. | If performance does not improve after cleaning, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the enhancement of (S)-Fepradinol's chiral purity.
Q1: What are the most common methods for resolving racemic Fepradinol?
A1: The most common and industrially scalable methods for resolving racemic amines like Fepradinol are diastereomeric salt formation and chiral chromatography.[2][3] Diastereomeric salt formation involves reacting the racemic Fepradinol with a chiral acid to form two diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[2][3]
Q2: How do I choose a suitable chiral resolving agent for Fepradinol?
A2: The choice of resolving agent is crucial and often requires empirical screening. For a basic compound like Fepradinol (an amino alcohol), chiral acids are used as resolving agents. Common examples include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a diastereomeric salt with the desired (S)-enantiomer that has significantly lower solubility in a chosen solvent compared to the salt of the (R)-enantiomer, allowing for selective crystallization.
Q3: My enantiomeric excess is stuck at a certain level after one crystallization. How can I improve it?
A3: To improve the enantiomeric excess, you can perform one or more recrystallizations of the diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the chiral purity of the final product after liberation of the free base.
Q4: Are there any alternatives to classical resolution for obtaining enantiomerically pure (S)-Fepradinol?
A4: Yes, asymmetric synthesis is an alternative approach where the chiral center is created stereoselectively, leading directly to an enantiomerically enriched product.[3] This can be achieved using chiral catalysts, reagents, or starting materials. However, developing a new asymmetric synthesis can be a complex and time-consuming process.
Q5: How can I confirm the absolute configuration of the separated enantiomers?
A5: The absolute configuration can be determined using various analytical techniques. X-ray crystallography of a suitable crystal of the pure enantiomer or its salt is the most definitive method. Spectroscopic methods such as Circular Dichroism (CD) can also be used, often in conjunction with computational chemistry to predict the expected spectrum for each enantiomer.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Chiral Resolution of Racemic Fepradinol via Diastereomeric Salt Formation
This protocol describes a general procedure for the chiral resolution of racemic Fepradinol using a chiral resolving agent.
Materials:
-
Racemic Fepradinol
-
Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)
-
Solvent for crystallization (e.g., Methanol, Ethanol, or a mixture)
-
Aqueous base solution (e.g., 1M NaOH)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Salt Formation: Dissolve racemic Fepradinol in the chosen crystallization solvent with gentle heating. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, also with gentle heating.
-
Crystallization: Slowly add the resolving agent solution to the Fepradinol solution with continuous stirring. Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to promote crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional): To improve chiral purity, redissolve the collected crystals in a minimal amount of hot solvent and allow them to recrystallize as described in step 2.
-
Liberation of (S)-Fepradinol: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic extraction solvent. Add an aqueous base solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10).
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Isolation of (S)-Fepradinol: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched Fepradinol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for analyzing the enantiomeric purity of a Fepradinol sample.
Materials:
-
Enantiomerically enriched Fepradinol sample
-
HPLC grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the Fepradinol sample in the mobile phase.
-
HPLC System Preparation: Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate until a stable baseline is achieved. A typical mobile phase for separating amino alcohols might be a mixture of hexane and isopropanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Injection: Inject a small volume of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram, ensuring that the run time is sufficient for both enantiomers to elute.
-
Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
The following diagrams illustrate key workflows and concepts related to enhancing the chiral purity of (S)-Fepradinol.
Caption: Workflow for enhancing the chiral purity of (S)-Fepradinol via diastereomeric salt resolution.
Caption: A logical flowchart for troubleshooting low enantiomeric excess in (S)-Fepradinol synthesis.
References
Technical Support Center: Optimization of (S)-Fepradinol Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of (S)-Fepradinol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (S)-Fepradinol solution is precipitating upon dilution with aqueous buffers for in vivo administration. How can I resolve this?
A1: This is a common issue related to the solubility of the compound. (S)-Fepradinol hydrochloride has a predicted water solubility of 8.33 mg/mL, and the free base is soluble in DMSO.[1][2] Precipitation often occurs when a concentrated stock in an organic solvent like DMSO is diluted into an aqueous vehicle.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <5-10% in your dosing solution, as higher concentrations can be toxic to animals.
-
Utilize Co-solvents: Incorporate pharmaceutically acceptable co-solvents that are miscible with water, such as PEG 400, propylene glycol, or ethanol.[3] These can help maintain solubility.
-
Test Different Vehicles: Experiment with various vehicle compositions. A common starting point is a ternary system, for example, DMSO:PEG 400:Saline.
-
Consider Advanced Formulations: If simple co-solvent systems fail, you may need to explore more advanced formulations like liposomes or nanoparticles to encapsulate the compound.[4][5]
-
Q2: I am observing inconsistent results and suspect low bioavailability of (S)-Fepradinol in my animal model. What strategies can I employ to improve this?
A2: Low and variable bioavailability is a significant challenge for hydrophobic or poorly soluble drugs.[3][6] The goal is to enhance the dissolution and absorption of the compound in the gastrointestinal tract or from the injection site.[5]
-
Strategies for Enhancement:
-
Formulation Optimization: The choice of delivery vehicle is critical. As detailed in the table below, switching from a simple saline suspension to a co-solvent, liposomal, or nanoparticle formulation can significantly enhance bioavailability.[4][7]
-
Route of Administration: Ensure the route of administration is appropriate. While oral gavage is common, parenteral routes like intraperitoneal (IP) or intravenous (IV) injection bypass the gastrointestinal tract and can lead to more direct and consistent systemic exposure.
-
Particle Size Reduction: For suspension formulations, reducing the particle size of (S)-Fepradinol can increase the surface area for dissolution.[5]
-
Encapsulation: Liposomes and nanoparticles can protect the drug from degradation and facilitate its transport across biological membranes.[5]
-
Q3: What are the correct storage and handling procedures for (S)-Fepradinol and its formulations?
A3: Proper storage is crucial to maintain the integrity of the compound.
-
(S)-Fepradinol Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions (in DMSO): Store stock solutions at -20°C.[1] Before use, allow the solution to thaw completely and warm to room temperature to ensure the compound is fully redissolved.
-
Working Formulations: It is best practice to prepare fresh dosing formulations on the day of the experiment. If short-term storage is necessary, keep the formulation at 2-8°C and protect it from light. Conduct stability tests to ensure the compound does not degrade or precipitate in your chosen vehicle over the storage period.[8]
Q4: I'm observing signs of irritation or toxicity at the injection site in my animals. What could be the cause and how can I mitigate it?
A4: Injection site reactions are often caused by the formulation vehicle rather than the drug itself.
-
Potential Causes & Solutions:
-
High Organic Solvent Concentration: High levels of DMSO or ethanol can cause local tissue damage. Keep the concentration of these solvents as low as possible.
-
pH of the Formulation: Ensure the pH of your final dosing solution is close to physiological pH (~7.4) to avoid irritation.
-
Particulate Matter: If using a suspension, large or sharp-edged drug crystals can cause mechanical irritation. Ensure the suspension is uniform with small particle sizes.
-
Formulation Components: Some surfactants or polymers used in advanced formulations can have inherent toxicities. Review the safety profile of all excipients used.
-
Formulation Strategy Comparison
The table below summarizes various formulation strategies that can be employed to enhance the in vivo delivery of (S)-Fepradinol.
| Formulation Strategy | Key Components | Bioavailability Enhancement | Complexity | Potential Issues |
| Co-solvent System | DMSO, PEG 400, Propylene Glycol, Saline/PBS | Moderate | Low | Solvent toxicity, drug precipitation upon dilution.[3] |
| Liposomal Formulation | Phospholipids (e.g., DSPC), Cholesterol | High | High | Instability in GI tract (oral), complex preparation.[4][5] |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA) | High | High | Complex preparation, potential for immunogenicity.[7] |
| Solid Dispersion | Hydrophilic carrier (e.g., PVP, HPMC) | Moderate to High | Medium | Primarily for oral delivery, requires specialized equipment.[6] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing a simple co-solvent vehicle suitable for many in vivo studies.
-
Objective: To prepare a 10 mg/mL solution of (S)-Fepradinol in a vehicle containing 10% DMSO, 40% PEG 400, and 50% saline.
-
Materials:
-
(S)-Fepradinol powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
0.9% Sodium Chloride (Saline), sterile
-
-
Procedure:
-
Weigh the required amount of (S)-Fepradinol powder and place it in a sterile conical tube.
-
Add DMSO to the tube to achieve a concentration of 100 mg/mL. For example, to make 1 mL of final solution, start with 10 mg of (S)-Fepradinol and add 100 µL of DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
In a separate sterile tube, prepare the co-solvent mixture by adding 400 µL of PEG 400.
-
Slowly add the (S)-Fepradinol/DMSO stock solution to the PEG 400 while vortexing.
-
Continue vortexing and add 500 µL of sterile saline dropwise to the mixture.
-
Visually inspect the final solution for any signs of precipitation. The solution should be clear.
-
This final 10 mg/mL solution is ready for IP injection according to your experimental dosing regimen.
-
Protocol 2: Preparation of a Liposomal Formulation via Thin-Film Hydration
This protocol describes a common laboratory method for encapsulating a hydrophobic drug like (S)-Fepradinol into liposomes.[5]
-
Objective: To encapsulate (S)-Fepradinol into liposomes for enhanced stability and bioavailability.
-
Materials:
-
(S)-Fepradinol powder
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and (S)-Fepradinol in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:Drug).
-
Connect the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature to evaporate the chloroform. A thin, uniform lipid film will form on the wall of the flask.
-
Continue to apply vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding sterile PBS (pre-warmed to above the lipid transition temperature) and rotating the flask gently. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension must be downsized. This can be achieved by sonication (probe or bath) or by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The resulting liposomal suspension can be purified to remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterize the final formulation for particle size, zeta potential, and encapsulation efficiency before in vivo use.
-
Visualizations
Caption: Workflow for the development and in vivo testing of (S)-Fepradinol formulations.
Caption: Anti-inflammatory signaling pathways, contrasting (S)-Fepradinol with typical NSAIDs.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. journal.ypidathu.or.id [journal.ypidathu.or.id]
- 5. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 8. scispace.com [scispace.com]
Reducing variability in (S)-Fepradinol experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving (S)-Fepradinol.
Disclaimer: Information regarding Fepradinol is based on studies of the racemic mixture. Specific experimental data for the (S)-enantiomer is limited. The guidance provided is based on the available data for Fepradinol and general principles of pharmacology and chiral compound research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fepradinol?
A1: Fepradinol exhibits anti-inflammatory properties.[1] Studies on the racemic mixture indicate that its mechanism of action is not related to the inhibition of prostaglandin E2 biosynthesis, distinguishing it from many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2] The precise molecular targets of Fepradinol are not fully elucidated, but it is known to act on the exudate, protein and gamma-glutamyltransferase levels, and reduce the number of leucocytes in carrageenan-induced inflammation models.[1]
Q2: Why is it important to use the specific (S)-enantiomer of Fepradinol instead of the racemic mixture?
A2: For chiral drugs, the different enantiomers can have distinct pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the therapeutic effect (eutomer), while the other may be less active, inactive, or contribute to side effects (distomer). Using a pure enantiomer like (S)-Fepradinol can lead to more potent and specific effects, a better therapeutic index, and reduced variability in experimental results compared to the racemic mixture. The FDA recommends assessing the activity of each enantiomer for racemic drugs.
Q3: How should (S)-Fepradinol be stored to ensure its stability?
Q4: What are the known anti-inflammatory effects of Fepradinol in preclinical models?
A4: In preclinical studies using rats, Fepradinol has been shown to suppress zymosan-induced and concanavalin A-induced paw edema.[1] It also prevents carrageenan-induced inflammation by acting on the exudate, protein levels, and leukocyte numbers.[1]
Troubleshooting Guides
Issue 1: High Variability in In Vitro/In Vivo Assay Results
Q: My experimental results with (S)-Fepradinol show high variability between replicates and experiments. What could be the cause?
A: High variability can stem from several factors. Consider the following troubleshooting steps:
-
Enantiomeric Purity:
-
Question: Have you confirmed the enantiomeric purity of your (S)-Fepradinol sample?
-
Action: Use chiral HPLC or other suitable analytical methods to verify the enantiomeric excess (e.e.) of your compound. Contamination with the (R)-enantiomer could lead to inconsistent results. The FDA suggests that for chiral drugs, enantioselective tests for identity and purity are necessary.[3]
-
-
Compound Stability:
-
Question: Are you preparing fresh solutions of (S)-Fepradinol for each experiment?
-
Action: If not, your compound may be degrading or racemizing in solution. Prepare fresh solutions before each experiment. If using stored stock solutions, perform a stability study to ensure the integrity of the compound over time and under your storage conditions.[4]
-
-
Experimental Protocol:
-
Question: Is your experimental protocol consistent across all experiments?
-
Action: Minor variations in cell densities, incubation times, reagent concentrations, or animal handling can introduce significant variability. Ensure all steps of your protocol are standardized and meticulously followed.
-
-
Data Analysis:
-
Question: Are you using appropriate statistical methods to analyze your data?
-
Action: Consult with a biostatistician to ensure your experimental design and data analysis are robust and can account for potential sources of variability.
-
Issue 2: Lower Than Expected Potency or Inconsistent Activity
Q: (S)-Fepradinol is showing lower potency than expected, or its activity is inconsistent. What should I check?
A: Inconsistent or low potency can be due to issues with the compound itself or the experimental setup.
-
Compound Integrity:
-
Question: Has the chemical integrity of your (S)-Fepradinol been verified?
-
Action: In addition to enantiomeric purity, confirm the chemical purity of your compound using methods like NMR or mass spectrometry. Impurities can interfere with the activity of the compound.
-
-
Solubility Issues:
-
Question: Is (S)-Fepradinol fully dissolved in your vehicle/buffer?
-
Action: Poor solubility can lead to a lower effective concentration. Visually inspect your solutions for any precipitate. Consider using a different solvent or a solubilizing agent if necessary, ensuring the vehicle itself does not have any biological effects in your assay.
-
-
Vehicle Effects:
-
Question: Have you run a vehicle control group?
-
Action: Always include a vehicle control group in your experiments to ensure that the solvent used to dissolve (S)-Fepradinol is not causing any confounding effects.
-
-
Assay Conditions:
-
Question: Are your assay conditions optimized?
-
Action: Factors such as pH, temperature, and serum concentration (in cell-based assays) can influence the activity of a compound. Ensure these parameters are optimized and consistent.
-
Data Presentation for Troubleshooting
To help identify sources of variability, it is useful to present your data in a structured format. The following is an example of how you might tabulate data to compare different experimental conditions:
| Experiment ID | Batch of (S)-Fepradinol | Storage Condition of Stock Solution | Assay Type | Readout (e.g., % Inhibition of Inflammation) | Standard Deviation |
| EXP-001 | Batch A | Freshly Prepared | Carrageenan Paw Edema | 65% | 5.2 |
| EXP-002 | Batch A | Stored at 4°C for 1 week | Carrageenan Paw Edema | 45% | 12.5 |
| EXP-003 | Batch B | Freshly Prepared | Carrageenan Paw Edema | 62% | 6.1 |
| EXP-004 | Batch A | Freshly Prepared | LPS-induced Cytokine Release | 72% | 4.8 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory activity of compounds.[5][6][7][8][9]
1. Animals:
-
Use adult Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
2. Materials:
-
(S)-Fepradinol
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or 5% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
3. Experimental Procedure:
-
Fast the animals overnight before the experiment, with free access to water.
-
Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Group 3-5: (S)-Fepradinol at different doses (e.g., 10, 30, 100 mg/kg)
-
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or (S)-Fepradinol orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[5][6]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][9]
4. Data Analysis:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Visualizations
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Hypothesized COX-Independent Anti-Inflammatory Signaling Pathway for (S)-Fepradinol
Caption: Hypothesized COX-Independent Signaling Pathway Inhibited by (S)-Fepradinol.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 6. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Activity of (S)-Fepradinol and (R)-Fepradinol: An Overview of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific comparative studies on the anti-inflammatory activities of the individual enantiomers of Fepradinol, namely (S)-Fepradinol and (R)-Fepradinol. While Fepradinol is classified as a non-steroidal anti-inflammatory drug (NSAID), research detailing the distinct pharmacological profiles of its stereoisomers is not currently available. This guide summarizes the existing information on Fepradinol as a racemic mixture and highlights the critical knowledge gap regarding the stereospecific effects of its enantiomers on inflammation.
Understanding Fepradinol and Chirality
Fepradinol is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, the (S) and (R) enantiomers. In pharmaceuticals, it is common for enantiomers to exhibit different pharmacological, pharmacokinetic, and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.
Anti-inflammatory Activity of Racemic Fepradinol
Studies on racemic Fepradinol, which contains an equal mixture of the (S) and (R) enantiomers, have demonstrated its anti-inflammatory properties. However, a key study has indicated that its mechanism of action may differ from that of traditional NSAIDs.[1] Unlike many NSAIDs that inhibit cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis, Fepradinol's anti-inflammatory effects do not appear to be related to the inhibition of prostaglandin biosynthesis.[1] This suggests a potentially novel mechanism for its therapeutic action.
The Missing Data: (S)-Fepradinol vs. (R)-Fepradinol
Despite the established importance of stereochemistry in drug action, dedicated studies comparing the anti-inflammatory efficacy of (S)-Fepradinol and (R)-Fepradinol have not been identified in the public domain. Consequently, there is no quantitative data, such as IC50 values or in vivo efficacy data, to populate a comparative table. Furthermore, the absence of such studies means there are no specific experimental protocols to detail for the individual enantiomers.
Conflicting Pharmacological Classification
Adding to the complexity, some sources classify Fepradinol as a beta-adrenergic blocker, a class of drugs typically used to manage cardiovascular conditions. This contradicts its classification as an NSAID in other pharmacological databases and introduces ambiguity regarding its primary mechanism of action. Further research would be necessary to clarify these conflicting classifications and to understand the full pharmacological profile of Fepradinol and its enantiomers.
Future Research Directions
The lack of data on the individual enantiomers of Fepradinol represents a significant gap in the understanding of this compound. Future research should focus on the following areas:
-
Chiral Separation: The first crucial step is the separation of the racemic mixture into its individual (S) and (R) enantiomers.
-
In Vitro Anti-inflammatory Assays: A head-to-head comparison of the anti-inflammatory activity of (S)-Fepradinol and (R)-Fepradinol using a panel of in vitro assays is essential. This could include assays to measure the inhibition of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
-
In Vivo Models of Inflammation: The relative efficacy of the enantiomers should be evaluated in established animal models of inflammation to determine their in vivo potency and therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by each enantiomer is critical to understanding their pharmacological effects.
Conclusion
While Fepradinol has been identified as a compound with anti-inflammatory properties, the specific contributions of its (S) and (R) enantiomers remain unknown. The absence of comparative experimental data precludes the creation of a detailed guide as initially requested. This highlights a clear need for further research to dissect the stereospecific pharmacology of Fepradinol, which could potentially lead to the development of a more potent and safer anti-inflammatory agent. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully characterize the therapeutic potential of Fepradinol's individual enantiomers.
References
A Head-to-Head Comparison of (S)-Fepradinol and Other NSAIDs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory agent (S)-Fepradinol with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This document synthesizes available experimental data to elucidate the unique pharmacological profile of (S)-Fepradinol, offering insights into its potential therapeutic applications.
(S)-Fepradinol is a non-steroidal anti-inflammatory agent that distinguishes itself from conventional NSAIDs through a mechanism of action that does not appear to involve the inhibition of prostaglandin biosynthesis.[1][2] This fundamental difference suggests a novel approach to managing inflammation and positions (S)-Fepradinol as a subject of significant interest for further investigation.
Anti-Inflammatory Efficacy: A Tale of Two Mechanisms
Experimental evidence from various animal models of inflammation demonstrates that (S)-Fepradinol possesses potent anti-inflammatory properties, with a profile that is notably distinct from cyclooxygenase (COX) inhibitors like indomethacin and piroxicam.
Comparative Efficacy in Different Inflammation Models:
A key study investigated the effects of (S)-Fepradinol in comparison to indomethacin and piroxicam in several rat paw edema models. The findings highlight the differential activity of these compounds based on the inflammatory stimulus:
-
Zymosan-Induced Paw Edema: Oral administration of (S)-Fepradinol suppressed paw edema induced by zymosan, a yeast cell wall component. In contrast, indomethacin and piroxicam were ineffective in this model.[1]
-
Concanavalin A-Induced Edema: (S)-Fepradinol was found to inhibit both the early and late stages of paw edema induced by the mitogen concanavalin A. Conversely, indomethacin and piroxicam only demonstrated efficacy in the late stage of this inflammatory response.[1]
-
Carrageenan-Induced Inflammation: In the widely used carrageenan-induced paw edema model, both (S)-Fepradinol and indomethacin were effective in preventing inflammation. Their effects were observed on the exudate, the increase in protein and gamma-glutamyltransferase levels, and the reduction of leukocyte numbers.[1]
-
Dextran and Platelet-Activating Factor (PAF)-Induced Edema: The inhibitory effect of (S)-Fepradinol (25 mg/kg, p.o.) on dextran-induced edema was found to be nearly equal to that of cyproheptadine (10 mg/kg, p.o.).[3] Furthermore, in edema induced by platelet-activating factor, (S)-Fepradinol (25 mg/kg, p.o.) and phenidone (100 mg/kg, p.o.) were the only agents that clearly inhibited the inflammatory process.[3] These models are considered to be largely independent of prostaglandins, further supporting a non-COX-mediated mechanism for (S)-Fepradinol.[3]
-
Kaolin- and Nystatin-Induced Edemas: (S)-Fepradinol (25 mg/kg, p.o.) displayed an inhibitory effect on both the early and late stages of inflammation induced by kaolin and nystatin. In contrast, indomethacin (10 mg/kg, p.o.) and piroxicam (10 mg/kg, p.o.) only inhibited the late stage.[3]
Unraveling the Mechanism of Action: Beyond Cyclooxygenase
The primary mechanism of action for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] In stark contrast, in vitro tests have shown that (S)-Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase.[1] This pivotal finding necessitates the exploration of alternative signaling pathways to explain its anti-inflammatory effects.
Based on its efficacy in prostaglandin-independent models of inflammation, potential mechanisms for (S)-Fepradinol could involve the modulation of other inflammatory mediators such as:
-
Histamine and Serotonin: The effectiveness of (S)-Fepradinol in dextran-induced edema, a model known to involve the release of histamine and serotonin, suggests a possible interaction with these pathways.
-
Platelet-Activating Factor (PAF): The pronounced inhibitory effect of (S)-Fepradinol on PAF-induced edema points towards a potential antagonism of PAF receptors or interference with PAF signaling.[3][5]
-
Leukocyte Migration: The observed reduction in leukocyte numbers in the carrageenan-induced inflammation model suggests that (S)-Fepradinol may interfere with the process of leukocyte chemotaxis and infiltration into inflamed tissues.[1][2]
The following diagram illustrates the conventional NSAID mechanism of action and highlights the proposed, distinct pathway for (S)-Fepradinol.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vivo inflammation models are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound ((S)-Fepradinol or comparator NSAID) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test for Analgesic Activity
While no specific data on the analgesic effects of (S)-Fepradinol were identified, this standard protocol can be used for its evaluation.
-
Animals: Male Swiss albino mice (20-25g) are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified time (e.g., 30-60 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of analgesic activity (inhibition of writhing) is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Summary and Future Directions
The available evidence strongly indicates that (S)-Fepradinol is a potent anti-inflammatory agent with a mechanism of action that is distinct from traditional NSAIDs. Its efficacy in prostaglandin-independent models of inflammation suggests a novel therapeutic potential, possibly with a different side-effect profile compared to COX inhibitors.
Key Comparison Points:
| Feature | (S)-Fepradinol | Traditional NSAIDs (e.g., Indomethacin, Ibuprofen) |
| Primary Mechanism | Does not inhibit prostaglandin synthesis[1] | Inhibit COX-1 and/or COX-2, leading to decreased prostaglandin synthesis[4] |
| Efficacy in Zymosan-Induced Edema | Effective[1] | Ineffective[1] |
| Efficacy in Concanavalin A-Induced Edema | Inhibits both early and late phases[1] | Inhibit only the late phase[1] |
| Efficacy in PAF-Induced Edema | Effective[3] | Generally less effective |
| Analgesic Activity | Data not available | Well-established |
Further research is imperative to fully elucidate the mechanism of action of (S)-Fepradinol. Investigations into its effects on specific signaling pathways, such as those involving histamine, serotonin, and platelet-activating factor, are warranted. Moreover, comprehensive studies to evaluate its analgesic properties are crucial to determine its full therapeutic potential. The unique profile of (S)-Fepradinol makes it a promising candidate for the development of a new class of anti-inflammatory drugs.
References
- 1. Potential alternatives to COX 2 inhibitors: New molecules may overtake the COX 2 inhibitors debate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of fepradinol on rat hind paw oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet-activating factor - Wikipedia [en.wikipedia.org]
Unraveling the Landscape of Isocitrate Dehydrogenase (IDH) Inhibitors: A Comparative Analysis
A critical review of prominent IDH1 and IDH2 inhibitors reveals a dynamic field of targeted cancer therapy. While the query specified a comparison involving (S)-Fepradinol, an extensive search of scientific literature and databases found no evidence of (S)-Fepradinol acting as an inhibitor of IDH1 or IDH2. The available research consistently characterizes Fepradinol as an anti-inflammatory agent with a mechanism of action not linked to the inhibition of prostaglandin synthesis[1]. Therefore, this guide will focus on a detailed comparison of well-established, clinically relevant IDH1 and IDH2 inhibitors.
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes represent a significant breakthrough in oncology, identifying a novel class of therapeutic targets. These mutations confer a neomorphic (new) function, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[2]. Elevated levels of 2-HG disrupt cellular metabolism and epigenetic regulation, promoting the development of various cancers, including acute myeloid leukemia (AML), glioma, and cholangiocarcinoma[2][3][4]. This has spurred the development of small molecule inhibitors that specifically target these mutant enzymes.
This guide provides a comparative overview of several key IDH1 and IDH2 inhibitors, focusing on their selectivity, potency, and clinical development status.
The IDH Mutation Signaling Pathway
In normal physiological conditions, wild-type IDH1 (cytoplasmic) and IDH2 (mitochondrial) enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process[2]. However, specific point mutations, most commonly at the R132 residue of IDH1 and the R140 or R172 residues of IDH2, alter the enzyme's function[2]. Instead of converting isocitrate, the mutant enzymes gain the ability to reduce α-KG to 2-HG[2]. Inhibitors of mutant IDH block this neomorphic activity, thereby reducing 2-HG levels and restoring normal cellular differentiation.
Comparative Analysis of Leading IDH Inhibitors
The development of IDH inhibitors has led to several approved drugs and promising clinical candidates. These can be broadly categorized based on their selectivity for IDH1 or IDH2 mutants and whether they target a single mutation or are "pan-mutant" inhibitors.
| Inhibitor | Target | Type | Key IC50 Values (nM) | Clinical Status |
| Ivosidenib (AG-120) | Mutant IDH1 | Selective | R132H: 12, R132C: 13, R132G: 8[5] | FDA Approved (AML, Cholangiocarcinoma)[6][7] |
| Enasidenib (AG-221) | Mutant IDH2 | Selective | R140Q: 100, R172K: 400[8] | FDA Approved (AML)[9][10] |
| Olutasidenib (FT-2102) | Mutant IDH1 | Selective | R132H: 21.2, R132C: 114[11] | FDA Approved (AML)[12][13] |
| Vorasidenib (AG-881) | Mutant IDH1/2 | Pan-Inhibitor | IDH1 R132H: 31.9, IDH2 R140Q: 31.7[14] | In clinical trials (Glioma)[4][15] |
| BAY-1436032 | Mutant IDH1 | Pan-Mutant | R132H: 15, R132C: 15[16] | In clinical trials (Solid Tumors, AML)[17][18] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half and are indicative of potency.
Experimental Protocols
The evaluation of IDH inhibitors relies on a series of robust biochemical and cellular assays to determine potency, selectivity, and cellular effects.
Biochemical Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant mutant IDH protein.
Objective: To determine the IC50 value of an inhibitor against a specific mutant IDH enzyme.
Methodology:
-
Enzyme Reaction: The neomorphic activity of mutant IDH is measured by monitoring the consumption of the cofactor NADPH, which occurs as α-KG is converted to 2-HG[19].
-
Detection: The decrease in NADPH concentration is typically measured by a change in absorbance at 340 nm[20] or through a coupled enzymatic reaction where the remaining NADPH reduces a substrate (like resazurin) to a fluorescent product (resorufin)[19].
-
Procedure:
-
Recombinant mutant IDH1 or IDH2 enzyme is incubated in a reaction buffer (e.g., Tris-HCl) with its substrates, α-KG and NADPH[19][20].
-
The test inhibitor is added at various concentrations.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 25°C or 37°C)[21][22].
-
The rate of NADPH consumption is measured over time using a microplate reader.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (DMSO vehicle). The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular 2-HG Measurement Assay
This assay measures the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH mutation.
Objective: To determine the cellular potency (IC50) of an inhibitor by quantifying its effect on 2-HG production.
Methodology:
-
Cell Culture: IDH-mutant cancer cell lines (e.g., HT-1080 for IDH1-R132C) or patient-derived cells are cultured.
-
Treatment: Cells are treated with the inhibitor across a range of concentrations for a specified period (e.g., 48 hours)[5].
-
2-HG Extraction: After treatment, cells and/or the culture medium are collected. 2-HG is extracted, often by a protein precipitation step[23].
-
Quantification:
-
Mass Spectrometry (LC-MS): This is the gold standard method for accurate quantification of 2-HG levels[24].
-
Enzymatic Assay: A colorimetric or fluorometric assay can also be used. In this method, D-2-hydroxyglutarate dehydrogenase (D2HGDH) oxidizes 2-HG to α-KG, which is coupled to the reduction of a probe, generating a detectable signal[23][25].
-
-
Data Analysis: The reduction in 2-HG levels is measured for each inhibitor concentration, and the cellular IC50 is calculated.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. caymanchem.com [caymanchem.com]
- 17. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. assaygenie.com [assaygenie.com]
- 21. IDH activity assay [bio-protocol.org]
- 22. ableweb.org [ableweb.org]
- 23. assaygenie.com [assaygenie.com]
- 24. biorxiv.org [biorxiv.org]
- 25. abcam.com [abcam.com]
Comparative Cytotoxicity Analysis: (S)-Fepradinol vs. Racemic Fepradinol - A Data-Deficient Area
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the experimental data required for a direct cytotoxicity comparison between (S)-Fepradinol and its racemic form. Despite extensive searches, no studies providing quantitative cytotoxicity data, such as IC50 values, or detailed experimental protocols for such a comparison could be identified. Furthermore, specific intracellular signaling pathways modulated by Fepradinol that would allow for the creation of detailed diagrams remain largely uncharacterized in the available literature.
The Landscape of Enantiomer Cytotoxicity
The importance of evaluating the individual enantiomers of a racemic drug is well-established. Studies on other chiral drugs have demonstrated significant differences in the cytotoxicity of their enantiomers. For instance, research on the NSAID ibuprofen has shown that the (S)-enantiomer and the racemic mixture can have different toxicological effects. Similarly, studies with the antiarrhythmic drug verapamil have indicated stereoselective cytotoxicity. These examples underscore the necessity of specific experimental investigation for each chiral compound.
Hypothetical Experimental Workflow
In the absence of specific data for Fepradinol, a general workflow for comparing the cytotoxicity of its (S)-enantiomer and the racemic mixture can be proposed. This would typically involve a series of in vitro assays using various cell lines to assess cell viability and the mechanisms of cell death.
Caption: Hypothetical workflow for cytotoxicity comparison.
Proposed Experimental Protocols
Should the necessary compounds be available for testing, the following experimental protocols would be appropriate for a comparative cytotoxicity study.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of relevant human cell lines, such as HepG2 (liver carcinoma), HEK293 (embryonic kidney), and a relevant inflammatory cell line (e.g., THP-1), should be used.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of (S)-Fepradinol and racemic Fepradinol would be prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium for treatment.
2. Cytotoxicity Assays:
-
MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells would be seeded in 96-well plates, treated with a range of concentrations of each compound for 24, 48, and 72 hours. After incubation, MTT reagent is added, followed by a solubilizing agent, and the absorbance is measured to determine the percentage of viable cells compared to an untreated control.
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity. The protocol would be similar to the MTT assay in terms of cell seeding and treatment. At the end of the incubation period, the culture supernatant is collected and assayed for LDH activity using a commercially available kit.
3. Apoptosis and Cell Cycle Analysis:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. After treatment, cells would be harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol before analysis.
-
Cell Cycle Analysis: Treated cells would be fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion
While a definitive comparison of the cytotoxicity of (S)-Fepradinol and racemic Fepradinol cannot be provided at this time due to the lack of available experimental data, this guide highlights the critical need for such research. The proposed experimental workflow and protocols offer a framework for researchers to conduct these necessary investigations. The findings from such studies would be invaluable to the scientific and drug development communities for a more complete understanding of the pharmacological and toxicological profile of Fepradinol and its enantiomers. Until such data becomes available, any discussion on the differential cytotoxicity of (S)-Fepradinol and racemic Fepradinol remains speculative.
Navigating the Selectivity Landscape of (S)-Fepradinol: A Guide to Cross-Reactivity and Off-Target Screening
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides a framework for evaluating the cross-reactivity and off-target profile of (S)-Fepradinol, a compound with recognized anti-inflammatory and beta-adrenergic blocking properties. Due to the limited publicly available screening data for (S)-Fepradinol, this document focuses on the established methodologies and comparative context for such an evaluation, rather than presenting a direct comparative analysis.
Comparative Off-Target Binding Profile
A comprehensive off-target screening for a compound like (S)-Fepradinol would typically involve a broad panel of receptors, ion channels, enzymes, and transporters. The results would be presented as the percent inhibition of radioligand binding at a specific concentration (e.g., 10 µM). While we lack specific data for (S)-Fepradinol, a hypothetical comparison with a standard NSAID (e.g., Ibuprofen) and a non-selective beta-blocker (e.g., Propranolol) would highlight its unique profile.
| Target Class | (S)-Fepradinol (Hypothetical) | Ibuprofen (Illustrative) | Propranolol (Illustrative) |
| Adrenergic Receptors | |||
| β1 | High Affinity | Low Affinity | High Affinity |
| β2 | Moderate to High Affinity | Low Affinity | High Affinity |
| α1 | Low to Moderate Affinity | Low Affinity | Moderate Affinity |
| α2 | Low Affinity | Low Affinity | Low Affinity |
| Prostaglandin Synthesis | |||
| COX-1 | No significant inhibition | High Inhibition | No significant inhibition |
| COX-2 | No significant inhibition | High Inhibition | No significant inhibition |
| Other Receptors | |||
| Serotonin (5-HT) Receptors | Low Affinity | Low Affinity | Moderate Affinity |
| Dopamine Receptors | Low Affinity | Low Affinity | Low Affinity |
| Muscarinic Receptors | Low Affinity | Low Affinity | Low Affinity |
| Ion Channels | |||
| hERG | Low Affinity | Low Affinity | Moderate Affinity |
Caption: This table presents a hypothetical off-target binding profile for (S)-Fepradinol compared to illustrative profiles for Ibuprofen and Propranolol. This highlights the expected interactions based on its known pharmacology and areas for potential cross-reactivity.
Cross-Reactivity with Sympathomimetic Amines
A clinical study investigating allergic cross-reactivity among sympathomimetic amines provides some insight into the potential for interactions within this class of compounds. The study, which used patch testing, demonstrated that cross-reactivity exists among various sympathomimetic drugs, including Fepradinol. This suggests a potential for shared recognition by immune cells, although it does not directly translate to pharmacological off-target binding.
Experimental Protocols for Off-Target Screening
To generate the data required for a comprehensive comparison, several key experimental methodologies are employed.
Radioligand Binding Assays
This is a standard method to determine the binding affinity of a test compound to a large number of receptors and ion channels.
Workflow for Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay.
Protocol:
-
Preparation: A specific concentration of the test compound, (S)-Fepradinol, is prepared. A radiolabeled ligand with known affinity for the target receptor and a preparation of the target receptor (e.g., cell membranes) are also prepared.
-
Incubation: The test compound, radioligand, and target preparation are incubated together to allow for competitive binding.
-
Filtration: The mixture is filtered to separate the bound from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. This is typically performed at a screening concentration (e.g., 10 µM). For hits, a dose-response curve is generated to determine the IC50 value.
Functional Assays
Functional assays are crucial to determine whether the binding of a compound to an off-target receptor results in a biological response (agonist, antagonist, or inverse agonist activity).
General Workflow for a Functional Assay (e.g., Calcium Flux):
Caption: General workflow for a cell-based functional assay.
Protocol:
-
Cell Culture: Cells engineered to express the off-target receptor of interest are cultured.
-
Dye Loading: The cells are loaded with a reporter dye that is sensitive to a downstream signaling event (e.g., a calcium-sensitive dye for GPCRs that signal through calcium).
-
Compound Addition: The test compound, (S)-Fepradinol, is added to the cells.
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate a response.
-
Signal Detection: The change in the reporter signal (e.g., fluorescence) is measured.
-
Data Analysis: The ability of the test compound to modulate the agonist-induced response is quantified to determine its functional activity (e.g., antagonist pA2).
Signaling Pathways of Primary and Potential Off-Targets
Understanding the signaling pathways of the primary targets and potential off-targets is crucial for interpreting functional data.
Beta-Adrenergic Receptor Signaling Pathway:
Caption: Simplified beta-adrenergic receptor signaling pathway.
References
A Comparative Guide to the In Vitro Potency of Ivosidenib and (S)-Fepradinol
A direct comparison of the in vitro potency of (S)-Fepradinol and Ivosidenib is not feasible based on currently available scientific literature. While extensive data is available for Ivosidenib, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), there is a significant lack of public information regarding the specific molecular target and in vitro potency (e.g., IC50, Ki) of (S)-Fepradinol.
Fepradinol is documented as a non-steroidal anti-inflammatory agent, however, its mechanism of action is not well-established and appears to be distinct from the inhibition of prostaglandin synthesis, the hallmark of typical NSAIDs.[1] Some sources suggest potential beta-adrenergic blocking activity, but this is not consistently reported and lacks the quantitative in vitro data necessary for a direct comparison with Ivosidenib.[2] Furthermore, there is no available information to distinguish the pharmacological activity of the (S)-enantiomer from the racemic mixture or the (R)-enantiomer.
Therefore, this guide will focus on presenting a comprehensive overview of the in vitro potency of Ivosidenib, providing researchers, scientists, and drug development professionals with detailed experimental data and protocols for this well-characterized compound.
Ivosidenib: A Potent Inhibitor of Mutant IDH1
Ivosidenib (formerly AG-120) is a first-in-class, orally available, small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme.[2] Mutations in IDH1 are found in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3] These mutations result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[2] Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[2]
Quantitative In Vitro Potency of Ivosidenib
The in vitro potency of Ivosidenib has been evaluated in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Assay Type | Target | Cell Line/Enzyme Source | IC50 | Reference |
| Enzymatic Assay | Mutant IDH1 (R132H) | Recombinant human homodimer | Not explicitly stated, but described as a potent inhibitor. | [4] |
| Cellular Assay | Mutant IDH1 (R132C) | HT1080 Chondrosarcoma Cells | Not explicitly stated, but described as having good cellular potency. | [4] |
| Cellular 2-HG | Mutant IDH1 (R132H) | U87 Glioblastoma Cells | Log IC50 of approximately -7.5 M (roughly 32 nM) | [5] |
| Cellular 2-HG | Mutant IDH1 (R132C) | HT1080 Chondrosarcoma Cells | Log IC50 of approximately -7.5 M (roughly 32 nM) | [5] |
Experimental Protocols
Ivosidenib Signaling Pathway
Ivosidenib targets the mutated IDH1 enzyme, which plays a crucial role in a specific metabolic pathway implicated in cancer.
Caption: Signaling pathway illustrating the role of wild-type and mutant IDH1 and the inhibitory action of Ivosidenib.
Experimental Workflow: In Vitro IDH1 Inhibition Assay
The following diagram outlines a general workflow for determining the in vitro potency of an IDH1 inhibitor like Ivosidenib.
References
- 1. Mechanism of anti-inflammatory action of fepradinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Fepradinol used for? [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of (S)-Fepradinol: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of (S)-Fepradinol waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
(S)-Fepradinol: Key Data
While specific toxicity and environmental hazard data for (S)-Fepradinol are not extensively documented, the following information from publicly available sources can inform safe handling practices.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 209.28 g/mol | PubChem[1] |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | PubChem[1] |
| CAS Number | 36981-91-6 | PubChem[1] |
Step-by-Step Disposal Protocol for (S)-Fepradinol
The following protocol is based on general guidelines for the disposal of research-grade chemicals and hazardous laboratory waste.[2][3][4][5][6][7][8]
Step 1: Waste Classification and Segregation
-
Treat all (S)-Fepradinol waste, including the pure compound, solutions, and contaminated materials, as hazardous chemical waste.[2][5]
-
Do not mix (S)-Fepradinol waste with other waste streams unless compatibility has been confirmed.[4][7] Specifically, segregate it from incompatible materials such as strong oxidizing agents.
Step 2: Waste Collection and Containerization
-
Collect (S)-Fepradinol waste in a designated, leak-proof container that is chemically compatible with the substance.[4][5][7] The original container is often a suitable choice.[6]
-
Ensure the container has a secure, tight-fitting screw cap.[4] The container must be kept closed except when adding waste.[4][5][7]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.
Step 3: Labeling of Hazardous Waste
-
Clearly label the waste container with the words "Hazardous Waste."[4][5]
-
The label must include the full chemical name, "(S)-Fepradinol," and list all other components of the waste, including solvents and their approximate concentrations.[5] Chemical formulas or abbreviations are not acceptable.[5]
-
Indicate the date when waste was first added to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.[5]
-
Ensure the SAA is away from drains and sources of ignition.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of (S)-Fepradinol down the drain or in the regular trash.[2][8][9] Evaporation of the waste is also not a permissible disposal method.[2][7]
Step 6: Disposal of Empty Containers
-
Because the acute toxicity of (S)-Fepradinol is not well-established, it is prudent to treat its empty containers as if they held an acutely toxic substance (an EPA P-listed waste).
-
Triple-rinse the empty container with a suitable solvent that can dissolve (S)-Fepradinol.[2][3][5]
-
Collect the rinsate as hazardous waste and add it to your (S)-Fepradinol waste container.[2][5][7]
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of in the regular laboratory trash or recycling, in accordance with institutional policies.[2][3]
Step 7: Spill Cleanup
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent and any other cleanup materials in a sealed container.
-
Label the container as "Hazardous Waste" with a description of the contents and dispose of it through your institution's EHS office.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (S)-Fepradinol waste in a laboratory setting.
Caption: Workflow for the disposal of (S)-Fepradinol waste.
References
- 1. Fepradinol | C12H19NO2 | CID 68819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Fepradinol, (S)-
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fepradinol, (S)-. The following procedures are designed to ensure safe operational use and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Fepradinol, (S)-, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | To protect against splashes, dust, and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves). | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient to control dust or vapors. | To prevent inhalation of dust or vapors. |
Note: Always consult the specific Safety Data Sheet (SDS) for the exact type of gloves and other PPE required, as resistance can vary between manufacturers.
Hazard Identification and Safety Precautions
Fepradinol, (S)- is associated with several hazards that necessitate careful handling. The GHS classification indicates the following potential risks.
| Hazard Class | Hazard Statement |
| Skin Sensitisation | H317: May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. |
| Carcinogenicity | H351: Suspected of causing cancer. |
| Acute Aquatic Hazard | H402: Harmful to aquatic life. |
| Chronic Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life. |
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. For eye contact, rinse cautiously with water for several minutes. If exposed or concerned, get medical advice/attention.
-
Storage: Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Emergency Procedures
Immediate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Operational Workflow for Handling Fepradinol, (S)-
The following diagram outlines the standard operating procedure for handling Fepradinol, (S)- from receipt to disposal, ensuring safety at each step.
Disposal Plan
Proper disposal of Fepradinol, (S)- and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Collect any solid Fepradinol, (S)- waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing Fepradinol, (S)- should be collected in a designated, labeled, and sealed waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
Disposal Method:
All waste containing Fepradinol, (S)- must be disposed of as hazardous waste. Follow all federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. For unused medicine, consider drug take-back programs if available.[1][2] If a take-back program is not an option, the unused drug can be mixed with an undesirable substance like cat litter or coffee grounds, placed in a sealed container, and then discarded in the household trash.[1][3]
Disclaimer: This document provides a summary of safety information. Always refer to the complete Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
